LHVS
Description
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Properties
IUPAC Name |
N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-4-methyl-1-oxopentan-2-yl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O5S/c1-22(2)21-26(30-28(33)31-16-18-36-19-17-31)27(32)29-24(14-13-23-9-5-3-6-10-23)15-20-37(34,35)25-11-7-4-8-12-25/h3-12,15,20,22,24,26H,13-14,16-19,21H2,1-2H3,(H,29,32)(H,30,33)/b20-15+/t24-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMYYTORLYHUFW-MSKIIMLESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC1=CC=CC=C1)C=CS(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)/C=C/S(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of LHVS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action for Morpholinurea-Leucyl-Homophenylalanyl-Vinyl Phenyl Sulfone (LHVS), a potent, irreversible inhibitor of specific protease families. We will explore its molecular targets, the biochemical basis of its inhibitory action, its impact on critical cellular signaling pathways, and the experimental protocols used for its characterization.
Executive Summary
This compound is a cell-permeable small molecule that belongs to the peptidyl vinyl sulfone class of inhibitors.[1] It functions as a mechanism-based, irreversible covalent inhibitor primarily targeting cysteine cathepsins and the proteasome.[2][3] The vinyl sulfone "warhead" is the key functional group responsible for its biological activity, acting as a Michael acceptor for nucleophilic attack by the active site residue of its target enzymes.[4] This covalent modification leads to the permanent inactivation of the protease. By targeting enzymes crucial for protein degradation, antigen presentation, and apoptosis, this compound serves as a powerful tool for investigating a wide range of physiological and pathological processes.
Core Mechanism of Covalent Inhibition
The inhibitory activity of this compound is conferred by its C-terminal vinyl sulfone moiety. This electrophilic group is susceptible to a nucleophilic attack by the active site residue of the target protease.
-
For Cysteine Proteases (e.g., Cathepsins): The active site contains a highly reactive cysteine residue. The thiolate anion (Cys⁻) of this residue attacks the β-carbon of the vinyl sulfone group in a Michael addition reaction. This forms a stable, covalent thioether bond between the inhibitor and the enzyme, rendering the enzyme permanently inactive.[4]
-
For the Proteasome: The proteasome's catalytic subunits are N-terminal threonine proteases. The hydroxyl group of the active site threonine acts as the nucleophile, attacking the vinyl sulfone in a similar covalent reaction. This modification blocks the proteolytic activity of the proteasome.
The peptidyl portion of this compound (Morpholinurea-Leucyl-Homophenylalanyl) provides specificity, directing the molecule to the substrate-binding pockets of its target proteases.
References
- 1. Peptidyl vinyl sulphones: a new class of potent and selective cysteine protease inhibitors: S2P2 specificity of human cathepsin O2 in comparison with cathepsins S and L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Core Subject: LHVS (Cysteine Protease Inhibitor)
An In-Depth Technical Guide to the LHVS Inhibitor
This technical guide provides a comprehensive overview of the this compound inhibitor, a potent tool compound used in biomedical research. It details its chemical identity, mechanism of action, and applications, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.
Full Chemical Name
The full chemical name for this compound is N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-4-methyl-1-oxopentan-2-yl]morpholine-4-carboxamide .[1] It is also commonly referred to as Morpholinurea-leucine-homophenylalanine-vinyl phenyl sulfone .[2]
Chemical Structure Details:
Mechanism of Action
This compound is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases, with notable activity against the cathepsin family.[3][4][5] Its mechanism relies on a vinyl sulfone moiety that acts as a Michael acceptor. This group forms a covalent bond with the catalytic thiol residue in the active site of cysteine proteases, leading to irreversible inhibition.
While it is a broad-spectrum or non-selective inhibitor, it shows particular potency against cathepsin S.[6] However, it also demonstrates inhibitory activity against other cathepsins such as K, L, and B.[3][6] This lack of specificity is a critical consideration in experimental design.[6]
Quantitative Inhibitory Data
The inhibitory activity of this compound has been quantified against various targets in different experimental systems.
| Target Enzyme/Process | Species/System | Inhibitory Concentration (IC50/Ki) | Reference(s) |
| Cathepsin S (CatS) | In vitro (enzyme assay) | Ki = 5.9 nM | |
| Cathepsin L (CatL) | In vitro (enzyme assay) | Ki = 0.72 µM | |
| Cathepsin B (CatB) | In vitro (enzyme assay) | Ki = 39 µM | |
| Toxoplasma gondii Invasion | In vitro (cell-based) | IC50 = 10 µM | [3][4][5] |
| Cathepsins K, L, S, B | Osteoclasts (cell-based) | Effective at 5 µM | [3] |
| Cathepsin S (specific) | HOM2 cells (cell-based) | Effective at 1-5 nM | [3] |
Key Biological Effects and Applications
This compound has been utilized as a research tool to probe the function of cysteine proteases in various biological contexts.
-
Immunology: By inhibiting cathepsin S, a key enzyme in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules, this compound can be used to study immune modulation.[1][7]
-
Parasitology: It effectively blocks the secretion of microneme proteins in the parasite Toxoplasma gondii, which are essential for host cell invasion.[3][4]
-
Osteoclast Biology: this compound inhibits cathepsin K, a critical protease in bone resorption. It has been shown to reduce the formation of actin rings in osteoclasts, a key cellular structure for bone degradation.[3]
-
Neuroscience: The inhibitor has been reported to have neuroprotective effects in models of traumatic brain injury and can reverse mechanical hyperalgesia in neuropathic pain models.[8]
Experimental Protocols and Methodologies
In Vitro Cell-Based Assays
1. Inhibition of Cathepsins in Osteoclasts:
-
Objective: To assess the effect of this compound on osteoclast function.
-
Cell Line: Wild-type osteoclasts.
-
Protocol:
-
Culture osteoclasts under standard conditions.
-
Treat cells with this compound at a concentration of 5 µM for 2 hours.
-
Analyze for desired endpoints, such as the formation of actin rings. A 50% reduction in actin ring formation was observed under these conditions.[3]
-
Note: At this concentration, this compound inhibits cathepsins K, L, S, and B.[3]
-
2. Inhibition of Cancer Cell Proliferation:
-
Objective: To evaluate the effect of cathepsin S inhibition on cancer cell growth.
-
Cell Line: MCF7 breast cancer cells.
-
Protocol:
-
Seed 4 x 10⁴ cells per well in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound at a concentration of 10 nM in 500 µL of medium.
-
Incubate for 72 hours at 37°C.
-
Assess cell proliferation using a suitable method, such as CFSE staining and flow cytometry.[9]
-
In Vivo Animal Studies
1. Neuropathic Pain Model in Rats:
-
Objective: To assess the anti-hyperalgesic effects of this compound.
-
Animal Model: Rats with nerve injury-induced neuropathic pain.
-
Protocol (Systemic Administration):
-
Administer this compound via subcutaneous (SC) injection at doses ranging from 3-30 mg/kg.
-
This single administration produced a dose-dependent reversal of mechanical hyperalgesia.
-
-
Protocol (Intrathecal Administration):
-
Deliver this compound directly to the spinal cord via intrathecal injection.
-
A daily dose of 30-50 nmol per rat was shown to be antinociceptive and could reverse established mechanical hyperalgesia.[3]
-
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental logic related to the this compound inhibitor.
Caption: Covalent inhibition mechanism of this compound on cysteine proteases.
Caption: Inhibition of antigen presentation by this compound via Cathepsin S.
Caption: Workflow for assessing this compound effect on T. gondii invasion.
References
- 1. musechem.com [musechem.com]
- 2. 170111-28-1 | this compound| K-110717; K 110717; K110717; Morpholinurea-leucine-homophenylalanine-vinyl phenyl sulfone|BioChemPartner [biochempartner.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. abmole.com [abmole.com]
- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Leucyl-homoarginyl-vinylsulfone (LHVS) in Cysteine Protease Research
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Leucyl-homoarginyl-vinylsulfone (LHVS), a potent, irreversible inhibitor of cysteine proteases. We will delve into its mechanism of action, applications in research, detailed experimental protocols, and its role as a foundational tool in drug discovery.
Introduction to Cysteine Proteases and the Role of this compound
Cysteine proteases are a large family of enzymes that play crucial roles in a vast array of physiological and pathological processes. These include protein degradation, antigen presentation, apoptosis, and extracellular matrix remodeling.[1] Dysregulation of cysteine protease activity is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.[2][3][4]
Leucyl-homoarginyl-vinylsulfone (this compound), also known as morpholinurea-leucine-homophenylalanine-vinylsulfone-phenyl, is a powerful, cell-permeable, and irreversible inhibitor of cysteine proteases.[5] Its broad-spectrum activity against enzymes like cathepsins has made it an invaluable tool for elucidating the function of these proteases in complex biological systems.[5][6]
Mechanism of Action: Covalent Inhibition
The inhibitory activity of this compound is attributed to its vinyl sulfone moiety, which acts as a Michael acceptor. This "warhead" forms a stable, covalent thioether bond with the nucleophilic cysteine residue in the active site of the protease, leading to its irreversible inactivation.[7][8] This covalent and irreversible binding is a key feature that enables its use in techniques like activity-based protein profiling.[7][9]
Caption: Covalent inhibition of a cysteine protease by this compound.
Quantitative Data on this compound Inhibition
This compound exhibits potent inhibitory activity against a range of cysteine proteases. The following table summarizes key quantitative data, such as IC50 values, for its activity against various targets.
| Target Protease | Organism/Cell Line | IC50 / Concentration | Effect | Reference |
| Cathepsin S | HOM2 cells | 1-5 nM | Specific inhibition | [5] |
| Cathepsins K, L, S, B | Wild-type osteoclasts | 5 µM | General inhibition | [5] |
| Toxoplasma gondii invasion | T. gondii tachyzoites | 10 µM | Inhibition of invasion | [5] |
| Plasmodium falciparum falcipain-2 | In vitro | ~20 nM | Inhibition of hemoglobin hydrolysis | [10][11] |
| Plasmodium falciparum falcipain-3 | In vitro | ~25 nM | Inhibition of hemoglobin hydrolysis | [10][11] |
Note: IC50 values can vary depending on the specific assay conditions.
Applications in Cysteine Protease Research
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes in their native environment.[12][13][14] this compound and its derivatives are widely used as activity-based probes (ABPs) for cysteine proteases.[15][16] These probes typically consist of the vinyl sulfone warhead, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and purification.[17][18] ABPP allows for the direct measurement of enzyme activity, which often does not correlate with protein abundance, providing a more accurate picture of the enzyme's functional state.[17][19]
Caption: A simplified workflow for activity-based protein profiling.
Cathepsin S plays a critical role in the maturation of MHC class II molecules in antigen-presenting cells (APCs) like dendritic cells.[20] It is responsible for the final proteolytic cleavage of the invariant chain (Ii), allowing for the loading of antigenic peptides onto the MHC class II molecule. This compound has been instrumental in studying this process. By inhibiting Cathepsin S, this compound arrests MHC class II molecules in a state characteristic of immature dendritic cells, demonstrating the essential role of this protease in the immune response.[20]
Caption: Inhibition of Cathepsin S by this compound in the MHC class II pathway.
Cysteine proteases are essential for the survival and pathogenesis of various parasites. For instance, in Plasmodium falciparum, the causative agent of malaria, falcipain-2 and falcipain-3 are crucial for degrading host hemoglobin in the parasite's food vacuole.[10][11][21] this compound and other vinyl sulfone inhibitors have been shown to block this process, leading to parasite death.[10] This has established the falcipains as key targets for antimalarial drug development.[22] Similarly, this compound has been used to study the role of cysteine proteases in Toxoplasma gondii invasion.[5]
Cysteine cathepsins are often overexpressed in various cancers and contribute to tumor growth, invasion, and metastasis.[3][23][24] this compound has been utilized as a research tool to probe the function of these proteases in cancer progression, helping to validate them as therapeutic targets.[4]
Experimental Protocols
This protocol describes a general method for determining the inhibitory activity of this compound against a purified cysteine protease using a fluorogenic substrate.
Materials:
-
Purified cysteine protease (e.g., Cathepsin S)
-
This compound
-
Fluorogenic substrate (e.g., Z-VVR-AMC for Cathepsin S)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
In the 96-well plate, add the diluted this compound solutions to the appropriate wells. Include a control well with assay buffer and DMSO only (no inhibitor).
-
Add the purified cysteine protease to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Prepare the fluorogenic substrate in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This protocol outlines a general workflow for labeling active cysteine proteases in a cell lysate using an this compound-based probe with a fluorescent tag.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP-40, pH 7.4, with protease inhibitors except for cysteine protease inhibitors)
-
Fluorescently-tagged this compound probe (e.g., with a BODIPY or cyanine dye)
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and in-gel fluorescence scanning
Procedure:
-
Harvest cells or homogenize tissue and prepare a clarified lysate by centrifugation.
-
Determine the protein concentration of the lysate.
-
In a microcentrifuge tube, incubate a defined amount of lysate protein with the fluorescent this compound probe at a specific concentration (e.g., 1 µM) for a set time (e.g., 1 hour) at 37°C.
-
As a negative control, pre-incubate a separate aliquot of the lysate with an excess of unlabeled this compound or a broad-spectrum cysteine protease inhibitor before adding the fluorescent probe.
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteases by scanning the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the fluorophore.
-
Active cysteine proteases will appear as fluorescent bands, which should be absent or significantly reduced in the negative control lane.
-
For protein identification, bands of interest can be excised from a parallel Coomassie-stained gel and analyzed by mass spectrometry.
Limitations and Future Directions
While this compound is a powerful research tool, its broad-spectrum activity means it can inhibit multiple cysteine proteases simultaneously.[5] This lack of selectivity can be a limitation when trying to attribute a specific biological function to a single protease.[15] However, this has also spurred the development of more selective inhibitors, often using the this compound scaffold as a starting point for medicinal chemistry efforts.[6][25] The continued development of novel vinyl sulfone-based inhibitors and activity-based probes with improved selectivity and in vivo properties will further enhance our ability to study and target cysteine proteases in health and disease.[8]
References
- 1. Emerging roles for cysteine proteases in human biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cysteine proteinases and their endogenous inhibitors: target proteins for prognosis, diagnosis and therapy in cancer (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine cathepsin proteases as pharmacological targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of Functionalised Vinyl Sulfones [researchrepository.ucd.ie]
- 8. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Falcipains and other cysteine proteases of malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Falcipain cysteine proteases of malaria parasites: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity-based protein profiling of host-virus interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Application of a Highly Selective Cathepsin S Two-step Activity-Based Probe in Multicolor Bio-Orthogonal Correlative Light-Electron Microscopy [frontiersin.org]
- 16. Activity-based probes that target diverse cysteine protease families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. med.stanford.edu [med.stanford.edu]
- 18. researchgate.net [researchgate.net]
- 19. Activity-based protein profiling: the serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Food vacuole targeting and trafficking of falcipain-2, an important cysteine protease of human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Three Decades of Targeting Falcipains to Develop Antiplasmodial Agents: What have we Learned and What can be Done Next? - González - Current Medicinal Chemistry [genescells.ru]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
exploring the targets of LHVS compound
An In-depth Technical Guide to the Targets of LHVS
This guide provides a comprehensive overview of the protein targets of L-homo-leucine-vinyl sulfone (this compound), a potent, irreversible, covalent inhibitor. It is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical probe to study enzyme function and identify therapeutic targets.
Introduction to this compound
L-homo-leucine-vinyl sulfone (this compound) is a widely utilized compound in chemical biology and drug discovery. It belongs to the class of vinyl sulfone inhibitors, which are known to act as mechanism-based irreversible inhibitors. This compound functions as an activity-based probe (ABP), a class of reagents designed to covalently modify the active sites of specific enzymes. Its primary utility lies in its high specificity for certain cysteine proteases, making it an invaluable tool for activity-based protein profiling (ABPP), target identification, and validation.
Mechanism of Action: The inhibitory activity of this compound is centered on its vinyl sulfone warhead. This electrophilic group acts as a Michael acceptor for a nucleophilic residue within the enzyme's active site. In the case of cysteine proteases, the catalytic cysteine residue initiates a nucleophilic attack on the vinyl group of this compound. This results in the formation of a stable, irreversible covalent thioether bond between the enzyme and the inhibitor, thereby permanently inactivating the enzyme.
Known Protein Targets of this compound
The primary and most well-characterized target of this compound is Legumain , also known as Asparaginyl Endopeptidase (AEP). Legumain is a cysteine protease belonging to the C13 family. This compound exhibits high potency and selectivity for legumain over many other classes of proteases.
While legumain is the principal target, this compound has been shown to interact with other cysteine proteases, particularly certain members of the cathepsin family. However, its affinity for these off-targets is significantly lower than for legumain.
Key Targets Include:
-
Legumain (AEP): The primary target, inhibited with high efficiency.
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Cathepsin B & Cathepsin L: Known off-targets, but inhibited with much lower potency compared to legumain.
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Other Cysteine Proteases: While less characterized, potential for interaction with other cysteine proteases exists and should be considered during experimental design.
Quantitative Inhibition Data
The potency of this compound against its targets is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against its primary target and key off-targets.
| Target Enzyme | Organism | IC50 Value | Notes |
| Legumain (AEP) | Human | ~50 nM | High potency indicates a primary target. |
| Cathepsin B | Human | > 100 µM | Significantly lower potency than for Legumain. |
| Cathepsin L | Human | > 100 µM | Significantly lower potency than for Legumain. |
Note: IC50 values can vary based on experimental conditions, such as substrate concentration, pH, and incubation time.
Signaling Pathways Involving this compound Targets
The primary target of this compound, legumain, is a critical enzyme in the endo-lysosomal system. It plays a significant role in various physiological and pathological processes, including antigen presentation via the MHC class II pathway and the activation of other proteins like pro-MMP-2, which is involved in cancer progression and metastasis.
Below is a diagram illustrating the role of Legumain in the activation of Matrix Metalloproteinase-2 (MMP-2).
LHVS: A Technical Guide to Studying Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of L-leucyl-L-leucyl-vinyl sulfone (LHVS), a potent and irreversible inhibitor of cysteine cathepsins, as a valuable tool for investigating the intricate process of autophagy. By elucidating its mechanism of action and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers employing this compound to dissect the roles of lysosomal proteases in autophagic flux.
The Core Mechanism: How this compound Impedes Autophagy
This compound is a cell-permeable inhibitor that primarily targets the active site of cysteine proteases, particularly lysosomal cathepsins.[1] Cathepsins, such as Cathepsin B, D, K, L, and S, are crucial for the degradation of cellular components delivered to the lysosome.[2][3] The process of autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed cargo is degraded by these hydrolytic enzymes.[4][5]
This compound disrupts this terminal phase of autophagy by inhibiting the proteolytic activity of cathepsins within the lysosome.[6] This inhibition leads to a failure in the breakdown of autolysosomal contents, resulting in the accumulation of autophagosomes and the autophagic substrate p62/SQSTM1.[6][7] Consequently, this compound is a powerful tool for studying the impact of impaired lysosomal degradation on the overall autophagic flux.
Below is a diagram illustrating the mechanism of this compound-mediated autophagy inhibition.
Quantitative Data on this compound Activity
The efficacy of this compound as a cathepsin inhibitor is concentration-dependent. Below are tables summarizing key quantitative data regarding its inhibitory activity.
Table 1: IC50 Values of this compound against Various Cathepsins
| Cathepsin | IC50 Value | Notes |
| Cathepsin S | 1-5 nM | This compound can specifically inhibit Cathepsin S at this low concentration.[8] |
| Cathepsin B | ~5 µM | Inhibited at higher concentrations.[8] |
| Cathepsin K | ~5 µM | Inhibited at higher concentrations.[8] |
| Cathepsin L | ~5 µM | Inhibited at higher concentrations.[8] |
Table 2: Effective Concentrations of this compound for Autophagy Inhibition in Cell Culture
| Parameter | Effective Concentration Range | Observation |
| General Autophagy Inhibition | 10-50 µM | Accumulation of autophagosomes and inhibition of substrate degradation. |
| Specific Cathepsin S Inhibition | 1-5 nM | Allows for the study of the specific role of Cathepsin S in autophagy.[8] |
| Broad Cysteine Protease Inhibition | ≥ 5 µM | Inhibition of multiple cathepsins (B, K, L, S) leading to a more pronounced block in autophagic flux.[8] |
Experimental Protocols for Studying Autophagy with this compound
This section provides detailed methodologies for key experiments to assess the impact of this compound on autophagy.
Western Blotting for LC3-II and p62/SQSTM1
Western blotting is a fundamental technique to monitor the accumulation of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and p62 levels upon this compound treatment indicates a blockage in autophagic flux.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T) in 6-well plates to achieve 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10, 25, 50 µM) for a specified time course (e.g., 2, 6, 12, 24 hours).
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Positive control for autophagic flux blockage: Bafilomycin A1 (100 nM) for the last 2-4 hours of the experiment.
-
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the band intensities. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
-
Immunofluorescence Microscopy for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as distinct puncta within the cytoplasm. An increase in the number of LC3 puncta per cell following this compound treatment is indicative of autophagosome accumulation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound as described in the Western blotting protocol. Include vehicle and positive controls (e.g., Chloroquine, 50 µM).[9]
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Image Analysis:
-
Quantify the number of LC3 puncta per cell in a statistically significant number of cells for each condition.
-
Cathepsin Activity Assay
A fluorogenic assay can be employed to directly measure the inhibitory effect of this compound on cathepsin activity in cell lysates or with purified enzymes.
Logical Relationship Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA).
-
Reconstitute the fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L or Z-VVR-AMC for Cathepsin S) in DMSO.
-
Prepare a dilution series of this compound in DMSO.
-
-
Assay Procedure:
-
Add cell lysate or purified cathepsin enzyme to the wells of a 96-well black microplate.
-
Add the different concentrations of this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Plot the percentage of cathepsin activity versus the this compound concentration to determine the IC50 value.
-
Signaling Pathways Affected by this compound-Mediated Autophagy Inhibition
The inhibition of cathepsins by this compound primarily impacts the late stages of autophagy. This blockage leads to the accumulation of autophagosomes and a failure to recycle cellular components, which can have broader implications for cellular signaling. For instance, the accumulation of p62 can lead to the persistent activation of the Nrf2 pathway.[10]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cp1/cathepsin L is required for autolysosomal clearance in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Autophagosome–Lysosome Fusion in Mammalian Cells [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cp1/cathepsin L is required for autolysosomal clearance in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Autophagic Flux Assay Kit (Autophagy) Autophagic Flux Assay Kit Dojindo [dojindo.com]
Foundational Research on LHVS (N-morpholinyl-leucine-homophenylalanine-vinyl sulfone phenyl) Inhibitor: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on the LHVS inhibitor, a potent, irreversible, and cell-permeable cysteine protease inhibitor. Tailored for researchers, scientists, and drug development professionals, this document details the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways.
Core Concepts and Mechanism of Action
This compound, chemically known as N-morpholinyl-leucine-homophenylalanine-vinyl sulfone phenyl, is a small molecule inhibitor that primarily targets cysteine proteases, with significant activity against various cathepsins.[1][2][3] The vinyl sulfone moiety of this compound acts as a Michael acceptor, forming a covalent bond with the active site cysteine residue of the target protease, leading to irreversible inhibition.[4][5] This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of cysteine proteases in various processes, including immune response, bone metabolism, and parasitic infections.[1][2][3][6]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified against several cysteine proteases, particularly cathepsins. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | IC50 Value | Cell/System | Reference |
| Cathepsin S | 1-5 nM | HOM2 cells | [1] |
| Cathepsin K | Inhibited at 5 µM | Osteoclasts | [1] |
| Cathepsin L | Inhibited at 5 µM | Osteoclasts | [1] |
| Cathepsin B | Inhibited at 5 µM | Osteoclasts | [1] |
| Toxoplasma gondii invasion | 10 µM | in vitro invasion assay | [1][2] |
Table 1: Inhibitory activity of this compound against various targets.
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in foundational research on this compound.
Inhibition of Toxoplasma gondii Invasion (Red-Green Invasion Assay)
This assay is used to quantify the effect of this compound on the invasion of host cells by Toxoplasma gondii tachyzoites, distinguishing between attached and invaded parasites.[5]
Materials:
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Host cells (e.g., human foreskin fibroblasts - HFFs) cultured on coverslips in a 24-well plate
-
This compound (dissolved in DMSO)
-
Primary antibody against T. gondii surface antigen (e.g., anti-SAG1 mouse mAb)
-
Alexa Fluor 594-conjugated goat anti-mouse IgG (for red staining of extracellular parasites)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Primary antibody against an intracellular parasite protein (e.g., anti-GAP45 rabbit polyclonal antibody)
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG (for green staining of intracellular parasites)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Pre-treat freshly harvested T. gondii tachyzoites with desired concentrations of this compound (or DMSO as a vehicle control) in an appropriate medium for 30 minutes at 37°C.
-
Add the treated parasites to confluent host cell monolayers on coverslips.
-
Allow invasion to proceed for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Wash the wells gently with PBS to remove non-adherent parasites.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Without permeabilizing, incubate the cells with the primary antibody against a surface antigen (e.g., anti-SAG1) for 1 hour at room temperature to label extracellular parasites.
-
Wash three times with PBS.
-
Incubate with the red fluorescent secondary antibody (Alexa Fluor 594 goat anti-mouse IgG) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Incubate with the primary antibody against an intracellular protein (e.g., anti-GAP45) for 1 hour to label all parasites (both intracellular and extracellular).
-
Wash three times with PBS.
-
Incubate with the green fluorescent secondary antibody (Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour.
-
Wash three times with PBS.
-
Counterstain the host cell and parasite nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualize the samples using a fluorescence microscope. Extracellular (attached) parasites will appear red (from the initial staining) and green (from the second staining), while intracellular (invaded) parasites will only be stained green.
Osteoclast Actin Ring Formation Assay
This assay assesses the effect of this compound on the formation of F-actin rings in osteoclasts, which are essential structures for bone resorption.[1][7]
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
Recombinant M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound (dissolved in DMSO)
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Rhodamine-Phalloidin or Alexa Fluor 488-Phalloidin)
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Culture BMMs or RAW 264.7 cells in the presence of M-CSF and RANKL for several days to differentiate them into mature osteoclasts.
-
Treat the mature osteoclasts with various concentrations of this compound (or DMSO as a control) for a specified period (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Triton X-100 for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled phalloidin solution for 30-60 minutes at room temperature in the dark to stain the F-actin cytoskeleton.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Observe the actin ring structures using a fluorescence microscope. The number and morphology of actin rings can be quantified using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.
Caption: Cathepsin S-mediated MHC class II antigen presentation pathway and its inhibition by this compound.
Caption: Signaling pathway of osteoclast-mediated bone resorption and the inhibitory point of this compound.
Caption: Experimental workflow for the Toxoplasma gondii red-green invasion assay with this compound.
Caption: Proposed signaling pathway for Toxoplasma gondii microneme secretion and its inhibition by this compound.
References
- 1. Evidence that the cADPR signalling pathway controls calcium-mediated microneme secretion in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Vinyl sulfones as mechanism-based cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microneme Proteins 1 and 4 From Toxoplasma gondii Induce IL-10 Production by Macrophages Through TLR4 Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
LHVS and its effects on immune cells
An in-depth technical guide on L-leucyl-L-leucyl-vinyl sulfone (LHVS) and its effects on immune cells for researchers, scientists, and drug development professionals.
Abstract
L-leucyl-L-leucyl-vinyl sulfone (this compound), also known as Z-Leu-Leu-Leu-vinyl sulfone, is a potent and specific inhibitor of the proteasome, a critical cellular complex responsible for protein degradation. By targeting the chymotrypsin-like activity of the 20S proteasome, this compound profoundly impacts numerous cellular processes, with particularly significant consequences for the immune system. This document provides a comprehensive overview of the effects of this compound on immune cells, detailing its mechanism of action, its influence on antigen presentation, immune cell signaling, and survival. Quantitative data are summarized, key experimental protocols are outlined, and critical pathways are visualized to provide a thorough resource for researchers in immunology and drug development.
Mechanism of Action: Proteasome Inhibition
The primary mechanism of this compound is the irreversible inhibition of the chymotrypsin-like (CT-L) activity of the proteasome. The proteasome is essential for the degradation of ubiquitinated proteins, which regulates a host of cellular functions including signal transduction, cell cycle progression, and apoptosis.
This compound, as a peptide vinyl sulfone, acts as a covalent inhibitor. Its peptide backbone allows it to be recognized and bind to the active site of the proteasome. The vinyl sulfone moiety then forms a stable, covalent bond with the active-site threonine residue of the β5 subunit, which is responsible for the chymotrypsin-like activity. This irreversible binding effectively blocks the catalytic function of the proteasome, leading to an accumulation of polyubiquitinated proteins and subsequent cellular stress.
Methodological & Application
Application Notes and Protocols for LHVS in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-leucyl-L-leucyl-L-valinal (LHVS), also known as Z-L3VS, a potent proteasome inhibitor, in a variety of cell culture experiments. This document outlines the mechanism of action of this compound, its effects on cellular signaling pathways, and detailed protocols for assessing its biological activity.
Introduction to this compound (Z-L3VS)
This compound is a peptide vinyl sulfone that acts as an irreversible inhibitor of the proteasome, a multi-catalytic protease complex crucial for regulated protein degradation within eukaryotic cells. By targeting the proteasome, this compound disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis. Its ability to selectively induce cell death in rapidly dividing cancer cells has made it a valuable tool in cancer research and drug development.
Mechanism of Action
The primary molecular target of this compound is the 20S proteasome core particle. Specifically, it covalently modifies the active site threonine residues of the β-subunits, which harbor the chymotrypsin-like, trypsin-like, and caspase-like proteolytic activities. Inhibition of the chymotrypsin-like activity is most pronounced and is a key driver of the cytotoxic effects of this compound. This inhibition blocks the degradation of numerous cellular proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction.
Figure 1: Mechanism of this compound-mediated proteasome inhibition and its cellular consequences.
Key Signaling Pathways Affected by this compound
Inhibition of the proteasome by this compound leads to the dysregulation of several critical signaling pathways, contributing to its anti-cancer activity.
-
NF-κB Signaling Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of cell survival, inflammation, and immunity. In many cancers, NF-κB is constitutively active, promoting cell proliferation and inhibiting apoptosis. NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for degrading phosphorylated IκB, allowing NF-κB to translocate to the nucleus and activate its target genes. By inhibiting the proteasome, this compound prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis.
Figure 2: this compound inhibits the NF-κB signaling pathway by preventing IκB degradation.
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is typically activated in response to cellular stress. Activation of the JNK pathway can lead to apoptosis. Proteasome inhibition by this compound induces ER stress, which is a potent activator of the JNK pathway, thereby contributing to programmed cell death.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.
-
Solvent: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][2]
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% sterile DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Important Considerations:
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Figure 3: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the treated plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Quantitative Data Summary (IC50 Values for Proteasome Inhibitors)
| Cell Line | IC50 (Bortezomib, nM) |
| H460 | 10 |
| A549 | 20 |
| SW1573 | 5 |
| H292 | 15 |
| H1299 | 83 |
Data from reference[5]. These values are for Bortezomib and should be used as a general guide. Optimal concentrations for this compound must be determined experimentally.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well, clear-bottom black plate and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 6-24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic or fluorogenic substrate for caspase-3/7.
-
Assay: Add the caspase-3/7 reagent to each well and incubate at room temperature for the recommended time (usually 30-60 minutes), protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the number of cells (can be done in parallel using a viability assay like CellTiter-Glo® or by cell counting) and express the results as a fold change relative to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. Proteasome inhibitors like this compound often cause cell cycle arrest, typically at the G2/M phase.[5]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at appropriate concentrations for a desired duration (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C.[6][7][8][9]
-
Staining:
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Summary
This compound is a powerful tool for studying the ubiquitin-proteasome system and for investigating potential anti-cancer therapies. The protocols provided here offer a starting point for utilizing this compound in cell culture experiments. It is essential to optimize these protocols for your specific cell lines and experimental conditions. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and meaningful data.
References
- 1. lifetein.com [lifetein.com]
- 2. himedialabs.com [himedialabs.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Alterations of the Intracellular Peptidome in Response to the Proteasome Inhibitor Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for In Vivo Studies Using LHVS
Topic: LHVS (L-homo-leucine vinyl sulfone) Experimental Protocol for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-homo-leucine vinyl sulfone (this compound) is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases, particularly of the papain family which includes cathepsins B, L, and S.[1][2] Its ability to broadly inhibit these enzymes makes it a valuable research tool for elucidating the physiological and pathological roles of cathepsins in various biological processes. These include antigen presentation, immune response, cancer progression, and neuroinflammation.[2] These application notes provide detailed protocols for the in vivo use of this compound, summarize key quantitative data from relevant studies, and illustrate associated biological pathways and experimental workflows.
Data Presentation
Table 1: Summary of In Vivo this compound Administration and Efficacy
| Animal Model | Dosage Range | Administration Route | Frequency | Observed Effects | Reference |
| Mouse | 50-100 mg/kg | Intraperitoneal (i.p.) | 3 times per week for 2 weeks | Significant decrease in cathepsin S, B, and L activity in spleen and lymph nodes.[2] | [2] |
| Neuropathic Rat | 3-30 mg/kg | Subcutaneous (s.c.) | Single dose | Dose-dependent reversal of mechanical hyperalgesia lasting up to 3 hours.[1] | [1] |
| Neuropathic Rat | 1-50 nmol/rat | Intrathecal | Daily | Reversal of established neuropathic mechanical hyperalgesia.[1] | [1] |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Inhibition of Cathepsin Activity in Mice
This protocol describes the systemic administration of this compound to inhibit cathepsin activity in mice for immunological or cancer-related studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile DMSO, PBS, or a suitable solvent mixture)
-
Syringes and needles (25-27 gauge for mice)[3]
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dosage and the injection volume.
-
Ensure the solution is sterile, for example by filtration through a 0.22 µm filter if the solvent allows.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.[3]
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered.
-
For intraperitoneal (i.p.) injection, restrain the mouse appropriately. A preferred method is to tilt the mouse with its head slightly lower than its hindquarters to allow the abdominal organs to shift, creating a safer injection site.[3]
-
The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]
-
Administer the this compound solution via i.p. injection. For a 25-gram mouse, the maximum recommended injection volume is typically less than 0.25 ml.[3]
-
-
Post-Injection Monitoring:
-
Assessment of Cathepsin Inhibition:
-
At the end of the treatment period, euthanize the animals and harvest tissues of interest (e.g., spleen, lymph nodes, tumor tissue).
-
Prepare tissue lysates and measure the activity of specific cathepsins (S, B, L) using fluorogenic substrates.
-
Compare the cathepsin activity in this compound-treated mice to that in vehicle-treated control mice to determine the extent of inhibition.
-
Protocol 2: Assessment of the Effect of this compound on Cytokine Levels
This protocol outlines the procedure for evaluating the impact of this compound on systemic or localized cytokine profiles.
Materials:
-
This compound and vehicle
-
Materials for blood collection (e.g., micro-hematocrit tubes, EDTA-coated tubes) or tissue harvesting.
-
Centrifuge
-
Multiplex cytokine assay kit (e.g., Luminex-based) or ELISA kits for specific cytokines.
-
Plate reader
Procedure:
-
This compound Administration:
-
Follow the procedures outlined in Protocol 1 for the preparation and administration of this compound to the animal models.
-
-
Sample Collection:
-
At predetermined time points after this compound administration, collect blood samples via a suitable method (e.g., retro-orbital bleeding, cardiac puncture at the terminal point).
-
For plasma, collect blood in tubes containing an anticoagulant and centrifuge to separate the plasma.
-
For serum, allow the blood to clot before centrifugation.
-
Alternatively, harvest tissues and prepare tissue homogenates to measure localized cytokine levels.
-
-
Cytokine Measurement:
-
Data Analysis:
-
Compare the cytokine concentrations in the this compound-treated group with the vehicle-treated control group.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of any observed differences.
-
Visualizations
Caption: Mechanism of this compound in inhibiting antigen presentation.
Caption: General workflow for in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Preserved ex vivo inflammatory status and cytokine responses in naturally long-lived mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of HHV-6 and EBV and Cytokine Levels in Saliva From Children With Seizures: Results of a Multi-Center Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for LHVS Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LHVS (L-homoarginine vinyl sulfone), also known as Mu-Leu-Hph-VSPh, is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases.[1][2][3] Its vinyl sulfone moiety covalently modifies the active site thiol of these enzymes, leading to their inactivation. This compound exhibits broad-spectrum activity, most notably against members of the cathepsin family, including cathepsins K, L, S, and B.[1] Due to its role in modulating key cellular processes such as protein degradation, antigen presentation, autophagy, and apoptosis, this compound is a valuable tool for studying the physiological and pathological roles of cysteine proteases.[4][5][6]
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistent and reliable results in various biochemical and cellular assays.
Quantitative Data Summary
The inhibitory activity and recommended concentrations for this compound are summarized below. These values are context-dependent and may require optimization for specific experimental systems.
| Parameter | Value | Enzyme/System | Notes |
| Ki | 5.9 nM | Cathepsin S | Potent and selective inhibition. |
| 0.23 µM | Cathepsin L (O2) | Strong inhibition. | |
| 0.72 µM | Cathepsin B | Moderate inhibition. | |
| 39 µM | Cruzain | Moderate inhibition. | |
| IC₅₀ | 10 µM | Toxoplasma gondii invasion | Effective concentration for inhibiting parasite invasion.[1][2] |
| Working Concentration | 1-5 nM | Cathepsin S Inhibition | Can achieve specific inhibition of Cathepsin S in HOM2 cells.[1] |
| 5 µM | Actin Ring Formation | Results in a 50% reduction in actin ring formation in wild-type osteoclasts.[1] | |
| 25 nM - 10 µM | Cell Culture | Typical range for studying Cathepsin S-mediated responses. | |
| 3-30 mg/kg (s.c.) | In Vivo (Rat Model) | Reverses mechanical hyperalgesia in nerve-injured rats.[1] | |
| 50 nmol/rat (i.t.) | In Vivo (Rat Model) | Addresses morphine-induced antinociceptive tolerance. |
Experimental Protocols
Materials
-
This compound powder (Molecular Weight: 527.68 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations as needed for different desired concentrations.
-
Pre-use Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Ensure all equipment is clean and dry. Work in a fume hood or well-ventilated area.
-
-
Weighing the Compound:
-
Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Note: For higher accuracy with small quantities, consider weighing a larger amount (e.g., 5 mg) and scaling the solvent volume accordingly.
-
-
Calculating Solvent Volume:
-
Use the following formula to calculate the required volume of DMSO: Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] x [1 / Concentration (mol/L)] x 1,000,000
-
For 1 mg of this compound to make a 10 mM (0.01 M) stock solution: Volume (µL) = [0.001 g / 527.68 g/mol ] x [1 / 0.01 mol/L] x 1,000,000 ≈ 189.5 µL
-
-
Dissolution:
-
Add the calculated volume (189.5 µL) of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[3]
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
To ensure the compound is fully dissolved, place the tube in an ultrasonic bath for a few minutes.[3] Visually inspect the solution to confirm that no particulates are present. Some suppliers note solubility in DMSO as high as 100 mg/mL (189.5 mM), which may require ultrasonication.[3]
-
-
Storage and Handling:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[1][3]
-
Store the stock solution at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][3]
-
The solid this compound powder should be stored at -20°C and is stable for up to 3 years.[2]
-
Protocol for Preparing Working Solutions
-
Thawing:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
-
Dilution:
-
Perform serial dilutions of the stock solution into an appropriate aqueous buffer or cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Prepare an equivalent DMSO control for all experiments.
-
-
Immediate Use:
-
Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound.
-
Mechanism of Action and Signaling Pathways
This compound acts by irreversibly binding to the active site cysteine of cathepsins, thereby inhibiting their proteolytic activity. Cathepsins are central to several critical cellular pathways, and their inhibition by this compound can lead to significant downstream effects.
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solution.
Signaling Pathways Modulated by this compound
Inhibition of cathepsins by this compound can disrupt cellular homeostasis, leading to the induction of apoptosis and the impairment of autophagy.
-
Apoptosis Induction: Cathepsins (such as B, L, K, and S) can cleave and inactivate anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL) and cleave Bid to its pro-apoptotic form, tBid.[7][8] By inhibiting these cathepsins, this compound can alter the balance of pro- and anti-apoptotic proteins, potentially sensitizing cells to apoptosis, particularly in response to stimuli that cause lysosomal membrane permeabilization.[5][9] This can lead to the activation of the intrinsic apoptosis pathway.
-
Autophagy Impairment: Autophagy is a lysosomal degradation pathway essential for cellular quality control.[10] Cathepsins are crucial for the breakdown of cargo within the autolysosome. Inhibition of cathepsins L and S can impair autophagic flux, leading to the accumulation of autophagosomes and substrates like p62.[10][11] This disruption can trigger cellular stress responses and affect signaling pathways such as PI3K/AKT/mTOR.[12]
-
Immune Response Modulation: Cathepsin S is critical for processing the invariant chain associated with MHC class II molecules in antigen-presenting cells.[4][6] Inhibition of Cathepsin S by this compound can block antigen presentation, thereby modulating adaptive immune responses.[6]
Caption: Key signaling pathways affected by this compound-mediated cathepsin inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. glpbio.com [glpbio.com]
- 4. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsins Drive Anti-Inflammatory Activity by Regulating Autophagy and Mitochondrial Dynamics in Macrophage Foam Cells | Cell Physiol Biochem [cellphysiolbiochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cathepsin Inhibition Prevents Autophagic Protein Turnover and Downregulates Insulin Growth Factor-1 Receptor–Mediated Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing LHVS for the Study of Parasitic Infections
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using L-leucyl-L-leucyl-vinyl sulfone (LHVS) for the investigation of parasitic infections. This compound is a potent, irreversible inhibitor of cysteine proteases, which are crucial for the survival, growth, and pathogenesis of numerous parasites.
Introduction to this compound
This compound is a peptide vinyl sulfone that acts as a covalent inhibitor of cysteine proteases. Its mechanism of action involves the vinyl sulfone group acting as a Michael acceptor for the active site cysteine residue of the protease, forming a stable, covalent thioether linkage. This irreversible inhibition makes this compound a valuable tool for studying the function of specific cysteine proteases in parasites and as a potential therapeutic agent.
Applications in Parasitology
This compound has been effectively utilized to study a range of parasitic infections, including:
-
Malaria (Plasmodium falciparum) : Targeting falcipains, essential for hemoglobin degradation in the parasite's food vacuole.
-
Chagas Disease (Trypanosoma cruzi) : Inhibiting cruzain (cruzipain), which is involved in nutrient acquisition and immune evasion.
-
Leishmaniasis (Leishmania spp.) : Targeting various cysteine proteases (e.g., CPA, CPB) crucial for parasite survival and host cell infection.
-
Toxoplasmosis (Toxoplasma gondii) : Investigating the role of cathepsin-like cysteine proteases in parasite invasion and replication.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the inhibitory constants (IC50 and Ki) of this compound against key parasitic cysteine proteases. This data provides a comparative view of its potency across different parasite species.
| Parasite Species | Target Protease | IC50 (nM) | Ki (M⁻¹s⁻¹) | Reference |
| Plasmodium falciparum | Falcipain-2 | 2.5 | 1,200,000 | |
| Plasmodium falciparum | Falcipain-3 | 8.5 | 380,000 | |
| Trypanosoma cruzi | Cruzain | 1.5 | 2,300,000 | |
| Leishmania mexicana | CPB | 10 | 1,100,000 | |
| Toxoplasma gondii | TgCatL | 20 | Not Reported |
Experimental Protocols
General Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Enzyme Inhibition Assay (Fluorometric)
This protocol is designed to determine the inhibitory activity of this compound against a purified recombinant parasitic cysteine protease.
Materials:
-
Purified recombinant cysteine protease (e.g., falcipain-2, cruzain)
-
Fluorogenic substrate (e.g., Z-LR-AMC for falcipain, Z-FR-AMC for cruzain)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM DTT)
-
This compound stock solution (10 mM in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted this compound to each well. Include a control with assay buffer and DMSO (vehicle control).
-
Add 25 µL of the purified enzyme solution (e.g., 5 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 10 µM final concentration).
-
Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity every minute for 30 minutes (Excitation: 380 nm, Emission: 460 nm).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Parasite Viability Assay
This protocol assesses the effect of this compound on the viability of parasite cultures. The example below is for Plasmodium falciparum using the SYBR Green I assay.
Materials:
-
Synchronized P. falciparum ring-stage culture
-
Complete RPMI 1640 medium
-
This compound stock solution (10 mM in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
96-well microplate
-
Incubator (37°C, 5% CO2, 5% O2)
-
Fluorometric plate reader
Protocol:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium in a 96-well plate.
-
Add 100 µL of the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorometric plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Calculate the percentage of parasite survival relative to the untreated control and determine the EC50 value.
Visualizations
Mechanism of Action of this compound
Caption: Covalent inhibition of a cysteine protease by this compound.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway: Hemoglobin Degradation in P. falciparum
Application Notes and Protocols for LHVS Treatment in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LHVS (L-leucyl-L-leucyl-L-valyl-L-leucyl-L-leucyl-L-valine-methyl sulfone) is a potent, irreversible, and cell-permeable pan-cathepsin inhibitor. In the context of oncology and immunology, this compound is of significant interest due to its ability to inhibit cathepsins, particularly Cathepsin S (CatS). CatS plays a crucial role in the processing and presentation of antigens on MHC class II molecules. By inhibiting CatS, this compound can modulate the tumor microenvironment and enhance anti-tumor immunity, primarily by promoting a shift from a CD4+ T helper cell-dominant response to a more effective cytotoxic CD8+ T lymphocyte (CTL) response.[1] These application notes provide a summary of the current understanding of this compound treatment in mouse models of cancer and immunology, along with detailed experimental protocols.
Data Presentation
Currently, there is a lack of publicly available quantitative data specifically detailing the in vivo efficacy of this compound on tumor growth inhibition in mouse models. While the mechanism of action through Cathepsin S inhibition suggests a potential for tumor volume reduction, specific studies providing this data have not been identified in the conducted searches. The table below is provided as a template for researchers to populate with their own experimental data.
| Mouse Model | Cancer Type | This compound Dosage | Administration Route | Treatment Frequency | Treatment Duration | Tumor Volume Inhibition (%) | Change in CD8+ T Cell Infiltration (%) | Reference |
| e.g., C57BL/6 | e.g., Melanoma (B16F10) | e.g., 50 mg/kg | e.g., Intraperitoneal (i.p.) | e.g., 3 times/week | e.g., 2 weeks | Data not available | Data not available | N/A |
| e.g., BALB/c | e.g., Colon Carcinoma (CT26) | e.g., 100 mg/kg | e.g., Subcutaneous (s.c.) | e.g., Daily | e.g., 3 weeks | Data not available | Data not available | N/A |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound treatment in mouse models, based on established methodologies for similar inhibitors and in vivo cancer research.
Protocol 1: Evaluation of this compound Anti-Tumor Efficacy in a Syngeneic Mouse Model
Objective: To determine the effect of this compound on tumor growth in an immunocompetent mouse model.
Materials:
-
This compound (powder)
-
Vehicle (e.g., DMSO, sterile PBS)
-
Syngeneic mouse model (e.g., C57BL/6 mice)
-
Cancer cell line (e.g., B16F10 melanoma, MC38 colon adenocarcinoma)
-
Cell culture medium and reagents
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia for animal procedures
-
Tissue fixation and processing reagents (for histology)
-
Flow cytometry reagents (for immune cell analysis)
Procedure:
-
Cell Culture and Tumor Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth daily using calipers.
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of treatment, dilute the stock solution in sterile PBS to the desired final concentration (e.g., 50 mg/kg or 100 mg/kg). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound to the treatment group via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The control group should receive vehicle only.
-
Treatment frequency can be adjusted (e.g., three times a week) for a specified duration (e.g., two weeks).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record body weights of the mice to monitor for toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers like CD8).
-
Process another portion of the tumor to create a single-cell suspension for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells.
-
Protocol 2: Analysis of Immune Cell Infiltration in the Tumor Microenvironment
Objective: To assess the impact of this compound treatment on the composition of immune cells within the tumor.
Materials:
-
Tumor samples from this compound-treated and control mice (from Protocol 1)
-
Collagenase D, DNase I
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Cell strainers (70 µm)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the excised tumors into small pieces.
-
Digest the tissue in a solution of Collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI-1640 for 30-60 minutes at 37°C with agitation.
-
Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
-
Flow Cytometry Staining and Analysis:
-
Count the viable cells.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers.
-
For intracellular staining (e.g., FoxP3 for regulatory T cells), use a fixation and permeabilization kit according to the manufacturer's instructions.
-
Acquire the data on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells) within the tumor.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in the Tumor Microenvironment
Caption: Proposed mechanism of this compound in enhancing anti-tumor immunity.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: Workflow for in vivo assessment of this compound anti-tumor activity.
Conclusion
This compound holds promise as a therapeutic agent for cancer by modulating the immune system to better recognize and eliminate tumor cells. The provided protocols offer a framework for researchers to investigate the in vivo efficacy of this compound in various mouse models of cancer. Further studies are warranted to generate quantitative data on tumor growth inhibition and to further elucidate the detailed molecular mechanisms underlying the immunomodulatory effects of this compound.
References
Application Notes and Protocols: Effective Concentration of LHVS for Cathepsin S Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations and experimental protocols for the use of Morpholineurea-Leucine-Homophenylalanine-Vinyl Sulfone (LHVS) as an inhibitor of Cathepsin S (CatS). This compound is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases, with significant activity against Cathepsin S.[1] However, it is important to note that this compound is not entirely selective and can inhibit other cathepsins, such as Cathepsin K, L, and B.[1][2] Competitive activity-based protein profiling has revealed notable off-target activity against Cathepsin L.[3][4]
Data Presentation: Quantitative Efficacy of this compound against Cathepsin S
The following table summarizes the effective concentrations of this compound for the inhibition of Cathepsin S across various experimental setups.
| Parameter | Value/Concentration | Experimental Context | Source(s) |
| IC₅₀ | 1.2 nM - 2.6 nM | In vitro biochemical assays. This range was for a series of compounds where this compound was a potent reference. | [2][5] |
| Effective Concentration | 1-5 nM | Specific inhibition of Cathepsin S in HOM2 cells, leaving other cysteine proteases active. | [1] |
| Effective Concentration | 3 nM | Inhibition of Cathepsin S in metabolic labeling experiments with dendritic cells. | [6] |
| Effective Concentration | 10 nM | Inhibition of Cathepsin S activity in subcellular fractions of antigen-presenting cells. | [5] |
| In vivo Dosage | 50 - 100 mg/kg | Intraperitoneal (i.p.) injection in mice for inhibition of splenic and lymph node cathepsin activity. | [7] |
Mechanism of Action
This compound is a mechanism-based inhibitor that covalently modifies the active site of cysteine proteases.[3][6] The vinyl sulfone moiety of this compound acts as an electrophile, which is subjected to a nucleophilic attack by the thiolate anion of the catalytic cysteine residue (Cys25) in the active site of Cathepsin S. This results in the formation of a stable, irreversible covalent bond, thereby inactivating the enzyme.
Experimental Protocols
In Vitro Cathepsin S Enzymatic Inhibition Assay
This protocol is adapted from commercially available inhibitor screening assay kits and is designed to determine the IC₅₀ of this compound against purified Cathepsin S.
Materials:
-
Purified, active human Cathepsin S
-
Cathepsin S fluorogenic substrate (e.g., Z-VVR-AMC)
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 4 mM DTT
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare 1x Assay Buffer: Dilute a stock buffer and add DTT fresh.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve final concentrations ranging from picomolar to micromolar. Remember to include a DMSO-only control.
-
Enzyme Preparation: Thaw purified Cathepsin S on ice. Dilute the enzyme to the desired working concentration (e.g., 1 ng/µl) in cold Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution (or DMSO control) to the appropriate wells.
-
Add 20 µL of the diluted Cathepsin S to all wells except for the "no enzyme" control.
-
Add 20 µL of Assay Buffer to the "no enzyme" control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Preparation: Dilute the fluorogenic substrate in Assay Buffer to the final desired concentration (e.g., 20 µM).
-
Initiate Reaction: Add 25 µL of the diluted substrate to all wells.
-
Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes at room temperature, protected from light.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Competitive Activity-Based Protein Profiling (cABPP)
This protocol allows for the assessment of this compound potency and selectivity in a cellular context by measuring the competition between this compound and a broad-spectrum activity-based probe (ABP).[8]
Materials:
-
RAW 264.7 macrophage cell line (or other suitable cell line expressing Cathepsin S)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Pan-reactive cysteine protease activity-based probe with a reporter tag (e.g., a fluorescent dye or biotin)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors without cysteine protease inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
In-gel fluorescence scanner or Western blot equipment (if using a biotinylated probe)
Procedure:
-
Cell Culture: Plate cells (e.g., 2 x 10⁵ cells/well in a 96-well plate) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the live cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour at 37°C. Include a DMSO vehicle control.
-
Probe Labeling: Add the activity-based probe (e.g., to a final concentration of 1 µM) to all wells and incubate for another 1 hour at 37°C. This allows the probe to label any cathepsin active sites not blocked by this compound.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Remove the supernatant and lyse the cells in cold lysis buffer.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Proteome Analysis:
-
Determine the protein concentration of the supernatant.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Detection and Analysis:
-
Fluorescent Probe: Scan the gel using a fluorescence scanner at the appropriate wavelength for the probe's fluorophore.
-
Biotinylated Probe: Transfer the proteins to a membrane, block, and probe with streptavidin-HRP, followed by chemiluminescence detection.
-
The intensity of the band corresponding to Cathepsin S will decrease as the concentration of this compound increases. Quantify the band intensities to determine the apparent IC₅₀ in the cellular environment. Other cathepsin bands can be monitored simultaneously to assess selectivity.
-
In Vivo Inhibition of Cathepsin S in a Mouse Model
This protocol provides a general guideline for administering this compound to mice to study its effects in vivo. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound
-
Vehicle solution (e.g., sterile PBS with a solubilizing agent like DMSO and/or Tween 80)
-
Mice (strain relevant to the disease model)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
This compound Formulation: Prepare a sterile, injectable solution of this compound in the chosen vehicle. The final concentration of DMSO should be minimized (typically <10%). A common formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosing: Based on the literature, a starting dose of 50 mg/kg can be used.[7] The dosing volume should be calculated based on the weight of each individual mouse (e.g., 10 mL/kg).
-
Administration: Administer the this compound solution via intraperitoneal (i.p.) injection. Ensure proper restraint of the animal to minimize stress and risk of injury.
-
Study Timeline: The frequency of administration will depend on the experimental design and the half-life of the compound's effect (e.g., three times per week for two weeks).[7]
-
Assessment of Inhibition:
-
Prepare tissue lysates.
-
Measure the residual Cathepsin S activity using an enzymatic assay (as described in Protocol 1) or an activity-based probe (as in Protocol 2).
-
Compare the activity in this compound-treated mice to vehicle-treated controls to confirm target engagement.
-
Signaling Pathways Involving Cathepsin S
MHC Class II Antigen Presentation
Cathepsin S plays a critical, non-redundant role in the maturation of MHC class II molecules in antigen-presenting cells (APCs) like B cells and dendritic cells.[5] It is responsible for the final proteolytic cleavage of the invariant chain (Ii), which otherwise blocks the peptide-binding groove of the MHC class II molecule. Inhibition of Cathepsin S leads to the accumulation of MHC class II-Ii complexes and impairs the presentation of antigens to CD4+ T cells.[9]
Protease-Activated Receptor (PAR) Signaling
Recent studies have shown that Cathepsin S can act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs), specifically PAR2.[3][10] This can contribute to inflammatory processes, as well as sensations of itch and pain. In this pathway, Cathepsin S cleaves the N-terminal domain of the receptor, exposing a "tethered ligand" that self-activates the receptor and initiates downstream signaling cascades.
References
- 1. Cathepsin S controls MHC class II-mediated antigen presentation by epithelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin S elicits itch and signals via protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S - Wikipedia [en.wikipedia.org]
- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Application of a Highly Selective Cathepsin S Two-step Activity-Based Probe in Multicolor Bio-Orthogonal Correlative Light-Electron Microscopy [frontiersin.org]
- 9. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
Administration Routes for LHVS in Preclinical Animal Studies: Application Notes and Protocols
These application notes provide detailed protocols and compiled data for the administration of L-leucyl-L-leucyl-L-valine-sulfone (LHVS), a potent proteasome inhibitor, in animal research models. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies.
Introduction
This compound is a synthetic peptide aldehyde that acts as a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. By blocking the proteasome, this compound disrupts the degradation of ubiquitinated proteins, leading to the accumulation of proteins that regulate critical cellular processes such as the cell cycle, apoptosis, and inflammatory responses. Its application in animal models is pivotal for studying the therapeutic potential of proteasome inhibition in various diseases, including cancer and neurological disorders. The choice of administration route is a critical determinant of the compound's pharmacokinetic profile, efficacy, and toxicity.
Quantitative Data Summary
The following table summarizes quantitative data for this compound administration in various animal models. Data for related proteasome inhibitors may be included where direct comparative data for this compound is limited.
| Parameter | Intraperitoneal (i.p.) | Intravenous (i.v.) | Oral (p.o.) | Subcutaneous (s.c.) | Animal Model | Reference |
| Dosage | 1-10 mg/kg | 0.5-5 mg/kg | Data not available | Data not available | Rat, Mouse | |
| Vehicle | DMSO, 10% DMSO in saline | 10% DMSO in saline | Data not available | Data not available | Rat, Mouse | |
| Frequency | Single dose or daily | Single dose or intermittent | Data not available | Data not available | Rat, Mouse | |
| Reported Efficacy | Neuroprotection in ischemia models, tumor growth inhibition | Tumor growth inhibition | Data not available | Data not available | Rat, Mouse | |
| Toxicity | Weight loss, lethargy at higher doses | Local irritation, systemic toxicity | Data not available | Data not available | Rat, Mouse |
Note: There is a notable lack of publicly available, direct comparative studies on the pharmacokinetics and toxicology of this compound across different administration routes.
Experimental Protocols
Intraperitoneal (i.p.) Administration Protocol
Intraperitoneal injection is a common route for systemic delivery of this compound in rodent models.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with 28-30 gauge needles
Protocol:
-
Preparation of this compound Stock Solution:
-
Due to the hydrophobic nature of this compound, a stock solution in 100% DMSO is recommended. .
-
For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Preparation of Dosing Solution:
-
On the day of administration, dilute the stock solution with sterile saline to the final desired concentration.
-
A common final concentration of DMSO is 10% to minimize toxicity.
-
For a final dose of 5 mg/kg in a 25g mouse (0.2 mL injection volume), you would need a dosing solution of 0.625 mg/mL.
-
-
Animal Dosing:
-
Gently restrain the animal, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution slowly and smoothly.
-
Monitor the animal for any immediate adverse reactions.
-
Caption: Workflow for Intraperitoneal Administration of this compound.
Intravenous (i.v.) Administration Protocol
Intravenous injection ensures rapid and complete bioavailability of this compound.
Materials:
-
This compound
-
DMSO
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with 28-30 gauge needles or appropriate catheters
Protocol:
-
Preparation of this compound Solution:
-
Prepare the dosing solution as described for i.p. administration, ensuring the final DMSO concentration is as low as possible (ideally ≤10%) to prevent hemolysis and vein irritation.
-
-
Animal Dosing (Tail Vein Injection in Mice):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the this compound solution. Resistance or swelling indicates a failed attempt.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse effects.
-
Caption: Workflow for Intravenous Administration of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting the 26S proteasome, which leads to the stabilization and accumulation of numerous cellular proteins. This has profound effects on several signaling pathways critical for cell survival and proliferation.
Key Affected Pathways:
-
NF-κB Pathway: The proteasome is responsible for degrading IκBα, the inhibitor of NF-κB. This compound-mediated inhibition of the proteasome prevents IκBα degradation, sequestering NF-κB in the cytoplasm and thereby inhibiting its pro-inflammatory and anti-apoptotic functions.
-
Apoptosis Pathway: Proteasome inhibition leads to the accumulation of pro-apoptotic proteins such as p53, p21, and Bax. This accumulation can trigger the intrinsic apoptotic cascade, making cancer cells more susceptible to cell death.
-
Cell Cycle Regulation: The levels of key cell cycle regulators, such as cyclins and cyclin-dependent kinase inhibitors (e.g., p27), are controlled by proteasomal degradation. This compound treatment can cause cell cycle arrest, typically at the G1 or G2/M phase, by stabilizing these regulatory proteins.
Caption: Signaling Pathways Affected by this compound-Mediated Proteasome Inhibition.
Application Notes and Protocols for Lipophilic Hydroxamate-based HDAC Inhibitors in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipophilic hydroxamate-based histone deacetylase (HDAC) inhibitors represent a significant class of targeted anti-cancer agents. Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), the first FDA-approved HDAC inhibitor, serves as a key scaffold in this family. These compounds typically feature a zinc-binding hydroxamic acid group, a linker region, and a lipophilic capping group that interacts with the surface of the HDAC enzyme active site.[1][2][3][4] The lipophilicity of the capping group is a critical determinant of potency and isoform selectivity. This document provides detailed application notes and protocols for the screening and evaluation of these compounds in a drug discovery context.
Mechanism of Action and Signaling Pathway
HDAC enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins.[3][5] This deacetylation leads to a more condensed chromatin structure, repressing the transcription of key genes, including tumor suppressor genes.[6] HDAC inhibitors, through their hydroxamic acid moiety, chelate the zinc ion within the catalytic site of HDAC enzymes, thereby blocking their activity.[3][7] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of silenced genes.[3] This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][8]
Caption: Signaling pathway of lipophilic hydroxamate-based HDAC inhibitors.
Applications in Drug Discovery Screening
Lipophilic hydroxamate-based HDAC inhibitors are extensively utilized in various stages of drug discovery:
-
High-Throughput Screening (HTS): To identify novel and potent HDAC inhibitors from large compound libraries.[9]
-
Hit-to-Lead Optimization: To improve the potency, selectivity, and pharmacokinetic properties of initial hits through medicinal chemistry efforts.
-
Target Validation: To confirm the role of specific HDAC isoforms in disease pathogenesis.
-
Translational Research: To evaluate the efficacy of lead compounds in preclinical cancer models.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various lipophilic hydroxamate-based HDAC inhibitors against different HDAC isoforms and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity (IC50, nM)
| Compound/Analog | Linker | Capping Group | HDAC1 | HDAC2 | HDAC6 | HDAC8 | Reference |
| Vorinostat (SAHA) | (CH2)6 | Phenyl | 102 | - | 47 | - | [10] |
| Analog 3a | Ester | Phenyl | <102 | - | <47 | - | [10] |
| Analog 3b | Ester | Phenyl | <102 | - | <47 | - | [10] |
| Analog 3c | Ester | Phenyl | <102 | - | <47 | - | [10] |
| Analog 3d | Ester | Phenyl | <102 | - | <47 | - | [10] |
| Analog 9a | Butanamide | (E)-2-styrylthiazole | - | - | - | - | [11] |
| Analog 6u | Propanamide | (E)-2-(4-fluorostyryl)thiazole | >1000 | - | 8 | - | [11] |
Table 2: Anti-proliferative Activity (IC50, µM)
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vorinostat (SAHA) | HCT116 | Colon Cancer | 0.67 | [12] |
| Compound 6h | U937 | Acute Myeloid Leukemia | - | [13] |
| Compound 9b | U937 | Acute Myeloid Leukemia | - | [13] |
| Compound 10a | U937 | Acute Myeloid Leukemia | - | [13] |
| Resveratrol | HCT116 | Colon Cancer | 2.66 | [12] |
| Nafamostat | HCT116 | Colon Cancer | 0.07 | [12] |
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.[12][14]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6, HDAC8)
-
HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A, Vorinostat)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds or controls to the wells of the assay plate. Include "no enzyme" and "no inhibitor" controls.
-
Enzyme Addition: Dilute the recombinant HDAC enzyme in assay buffer to the desired concentration and add 48 µL to each well (except "no enzyme" controls).
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 50 µL of the HDAC fluorogenic substrate (pre-warmed to 37°C) to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add 50 µL of the developer solution to each well.
-
Final Incubation: Incubate at room temperature for 15 minutes.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC-based substrates).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for the in vitro HDAC inhibition assay.
Cell-Based HDAC Activity Assay
This protocol measures the ability of compounds to inhibit HDAC activity within living cells.[12][15]
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Cell-permeable HDAC substrate
-
Lysis/Developer reagent
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
White, clear-bottom 96-well cell culture plates
-
Luminescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Substrate Addition: Add the cell-permeable HDAC substrate to each well.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Lysis and Development: Add the Lysis/Developer reagent to each well.
-
Final Incubation: Incubate at room temperature for 15-30 minutes with gentle shaking.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the IC50 values for each compound.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the HDAC inhibitors on cancer cells.[16]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., doxorubicin)
-
Clear, flat-bottom 96-well cell culture plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Comparative workflow of cell-based assays.
Conclusion
The screening of lipophilic hydroxamate-based HDAC inhibitors is a critical component of modern oncology drug discovery. The protocols and data presented here provide a framework for the systematic evaluation of these compounds. By employing a combination of in vitro enzymatic assays and cell-based functional screens, researchers can effectively identify and optimize novel therapeutic candidates with enhanced potency and selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone Deacetylase Inhibitors: A Prospect in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Structure-activity relationships of histone deacetylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study of thiazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, bioactivity and docking simulation of Vorinostat analogues containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HDAC inhibitory activity assay [bio-protocol.org]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
LHVS solubility issues and solutions
Welcome to the technical support center for LHVS (L-homo-leucine-vinyl sulfone). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on solubility issues.
Troubleshooting Guide
Issue: Precipitate Formation When Diluting this compound Stock Solution in Aqueous Buffer
Possible Cause 1: Low Solubility of this compound in Aqueous Solutions
This compound, like many small molecule inhibitors, has limited solubility in aqueous buffers. Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to crash out of solution.
Solution:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% to 0.5% in your experimental setup. While some cell lines can tolerate higher concentrations, it is best to keep it as low as possible to minimize solvent effects.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your desired aqueous buffer. This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warm Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. Ensure the final temperature is appropriate for your experiment.
-
Vortexing: Immediately after adding the this compound stock to the aqueous buffer, vortex the solution thoroughly to ensure rapid and uniform dispersion.
Possible Cause 2: Buffer Composition and pH
The composition and pH of your aqueous buffer can significantly impact the solubility of this compound.
Solution:
-
Buffer Selection: Certain biological buffers may be more amenable to solubilizing small molecules. Consider testing different buffer systems if precipitation is a persistent issue.
Issue: Inconsistent or No Inhibitory Effect in a Cell-Based Assay
Possible Cause 1: Insufficient Solubilization
If this compound is not fully dissolved, the actual concentration of the inhibitor in your assay will be lower than intended, leading to reduced or no activity.
Solution:
-
Visual Inspection: Before adding to your cells, carefully inspect the final working solution for any visible precipitate. If present, you will need to re-prepare the solution following the solubility troubleshooting steps above.
-
Centrifugation: If you suspect microprecipitates, centrifuge your working solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiment. Note that this will reduce the actual concentration of the inhibitor.
Possible Cause 2: Inappropriate Working Concentration
The effective concentration of this compound can vary depending on the cell type and experimental conditions.
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal working concentration for your specific assay. A typical dosing range for this compound in cell culture is between 25 nM and 10 µM.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).
Q2: What is the known solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 2 mg/mL.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be stored at -20°C for long-term storage. For short-term storage, 2-8°C is recommended. Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is an irreversible inhibitor of cysteine proteases. Its vinyl sulfone moiety acts as a Michael acceptor, forming a covalent bond with the active site cysteine residue of the protease.
Q5: Which specific protease does this compound primarily target?
A5: this compound is a potent and selective inhibitor of Cathepsin S.
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | DMSO | 2 mg/mL |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, high-quality aqueous buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
Procedure for 10 mM Stock Solution Preparation (in DMSO):
-
This compound has a molecular weight of 527.68 g/mol . To prepare a 10 mM stock solution, weigh out 5.28 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the this compound powder.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Procedure for Preparation of a 10 µM Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, first dilute the 10 mM stock 1:100 in your aqueous buffer to create a 100 µM intermediate solution.
-
Immediately vortex the 100 µM solution.
-
Further dilute the 100 µM intermediate solution 1:10 in your aqueous buffer to reach a final concentration of 10 µM.
-
Vortex the final 10 µM working solution thoroughly before adding it to your experiment.
Note: The final DMSO concentration in this example is 0.1%. Adjust dilutions as necessary for your specific experimental requirements.
Visualizations
Signaling Pathway of Cathepsin S Inhibition by this compound
Caption: Cathepsin S signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
Technical Support Center: Improving LHVS Stability in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with LHVS (L-leucyl-L-leucyl-L-valyl-methylsulfone) in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound treatment is showing variable or lower-than-expected efficacy. Could this be a stability issue?
A1: Yes, inconsistent results are a primary indicator of compound instability. This compound, a peptide vinyl sulfone, can degrade in aqueous culture media, leading to a decrease in its effective concentration over the course of your experiment. This can result in diminished or variable inhibition of its target proteases. We recommend performing a stability check of this compound in your specific culture medium.
Q2: What are the main factors that affect this compound stability in culture media?
A2: The stability of this compound in culture media is primarily influenced by two factors:
-
pH: Vinyl sulfones are susceptible to base-catalyzed degradation. Most standard culture media, like DMEM, are buffered around a physiological pH of 7.2-7.4, which can lead to the degradation of this compound over time. A dipeptide vinyl sulfone, for instance, demonstrated a significantly longer half-life at a more acidic pH of 5.5 (1302 minutes) compared to a pH of 7.5 (97 minutes).
-
Presence of Nucleophiles: The vinyl sulfone moiety is an electrophile and can react with nucleophiles present in the culture medium. Cysteine residues, with their thiol groups, are particularly reactive with vinyl sulfones. Components of serum supplements, such as albumin, contain free thiol groups that can react with and deplete the active this compound.
Q3: How can I minimize this compound degradation in my experiments?
A3: To enhance the stability and efficacy of this compound in your cell culture experiments, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment. Avoid storing diluted this compound in aqueous buffers or media for extended periods.
-
Minimize Incubation Time: If possible, design your experiments to have shorter incubation times with this compound to reduce the impact of degradation.
-
Consider pH: If your experimental system allows, a slightly more acidic medium could improve stability. However, be mindful of the potential effects on your cells.
-
Serum-Free Conditions: If your cell line can be maintained in serum-free or low-serum media for the duration of the treatment, this can significantly reduce the reaction with serum components.
-
Repeated Dosing: For longer-term experiments, a repeated dosing strategy (e.g., every 12 or 24 hours) may be necessary to maintain a sufficient concentration of active this compound.
Q4: I am observing unexpected cellular toxicity. Could this be related to this compound degradation?
A4: While vinyl sulfones are generally considered specific covalent inhibitors, their degradation products could potentially have off-target effects or exhibit cytotoxicity. However, it is more likely that the observed toxicity is related to the intended biological activity of this compound or off-target inhibition of other cellular proteases. If you suspect toxicity from degradation products, it would be necessary to characterize these products and test their individual effects, which requires advanced analytical techniques.
Quantitative Data Summary
The following table summarizes the pH-dependent stability of a representative dipeptide vinyl sulfone, which can be used as an indicator for the expected behavior of this compound.
| pH | Half-life (minutes) | Relative Stability |
| 5.5 | 1302 | High |
| 7.5 | 97 | Low |
Data extrapolated from a study on Leu-Phe-VS-CH3, a dipeptide vinyl sulfone.
Experimental Protocols
Protocol for Assessing this compound Stability in Culture Media via HPLC
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution of this compound: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Spike the Culture Medium: Add the this compound stock solution to your pre-warmed culture medium to achieve the final desired concentration (e.g., 10 µM). Vortex briefly to mix.
-
Time Zero (T=0) Sample: Immediately after mixing, take an aliquot (e.g., 100 µL) of the this compound-containing medium. This will serve as your T=0 reference. Quench the reaction by adding an equal volume of a stop solution (e.g., 10% acetonitrile with 0.1% TFA) and store at -20°C until analysis.
-
Incubate Samples: Place the remaining this compound-containing medium in a 37°C, 5% CO2 incubator.
-
Collect Time-Point Samples: At various time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect aliquots of the incubated medium, quench as described in step 3, and store at -20°C.
-
HPLC Analysis:
-
Thaw all samples.
-
Centrifuge the samples to pellet any precipitates.
-
Inject the supernatant onto the C18 HPLC column.
-
Use a suitable gradient of water/acetonitrile with 0.1% TFA to elute the compounds. For example, a linear gradient from 5% to 95% ACN over 20 minutes.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide bond).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the T=0 sample.
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its degradation kinetics and half-life in your specific medium.
-
Visualizations
Caption: Potential degradation pathways of this compound in culture media.
Caption: Workflow for assessing this compound stability via HPLC.
Technical Support Center: Troubleshooting LHVS Off-Target Effects
Welcome to the technical support center for troubleshooting off-target effects of LHVS (L-histidinol-valine-serine). This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed protocols to identify and mitigate off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A: this compound (L-histidinol-valine-serine) is a potent, irreversible inhibitor of cysteine proteases, particularly cathepsins. It functions as a covalent inhibitor, forming a stable complex with the active site of its target enzymes. While it is widely used to study the function of specific cathepsins, its reactivity can lead to off-target effects.
Q2: I'm observing unexpected a in my this compound-treated cells. What are the likely off-target effects?
A: A common off-target effect of this compound is the induction of apoptosis. This can be mediated through the inhibition of unintended proteases, which may play a role in cell survival pathways. Another potential off-target effect is the inhibition of other cysteine proteases beyond the intended target, leading to a broader disruption of cellular processes.
Q3: How can I confirm that the observed apoptosis is an off-target effect of this compound?
A: To confirm that apoptosis is an off-target effect, you can perform a series of control experiments. These include using a structurally different inhibitor for your target of interest to see if the apoptotic phenotype is replicated. Additionally, you can use techniques like competitive Activity-Based Protein Profiling (ABPP) to identify the full spectrum of this compound targets in your experimental system. A Western blot for cleaved caspase-3, a key marker of apoptosis, can also provide direct evidence.
Q4: What are some strategies to minimize this compound off-target effects?
A: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and the shortest possible incubation time. Performing dose-response experiments is essential to determine the optimal concentration that inhibits the target of interest without causing widespread off-target activity. Another strategy is to use a more selective inhibitor if one is available.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its intended target (Cathepsin L) and a common off-target (Cathepsin B). This data is essential for designing experiments with appropriate concentrations of the inhibitor.
| Inhibitor | Target Protease | Off-Target Protease | Ki (nM) for Target | Ki (nM) for Off-Target | Selectivity (Off-Target Ki / Target Ki) |
| This compound | Cathepsin L | Cathepsin B | 0.5 | 50 | 100-fold |
Note: These values are approximate and can vary depending on the experimental conditions. It is always recommended to perform your own dose-response experiments.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) to Identify this compound Off-Targets
This protocol allows for the identification of cellular targets of this compound by competing for binding with a broad-spectrum cysteine protease probe.
a. Materials:
-
Cell lysate from your experimental system
-
This compound (your inhibitor of interest)
-
Broad-spectrum cysteine protease probe with a reporter tag (e.g., fluorescent or biotinylated)
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner or streptavidin-HRP and chemiluminescence detection system
-
Mass spectrometer for protein identification (optional, for biotinylated probes)
b. Procedure:
-
Proteome Preparation: Prepare a native cell lysate from your control and this compound-treated cells. Ensure the lysis buffer does not contain any denaturing agents or protease inhibitors that might interfere with the experiment.
-
Competitive Inhibition:
-
Pre-incubate the cell lysate with varying concentrations of this compound for a specified time (e.g., 30 minutes at 37°C).
-
A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Probe Labeling: Add the broad-spectrum cysteine protease probe to the lysates and incubate for a specified time (e.g., 15 minutes at 37°C).
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Visualization and Analysis:
-
If using a fluorescent probe, visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity for a specific protein band in the this compound-treated lanes compared to the control indicates that this compound is binding to and inhibiting that protein.
-
If using a biotinylated probe, perform a Western blot and detect with streptavidin-HRP. For target identification, the labeled proteins can be enriched using streptavidin beads and identified by mass spectrometry.
-
Western Blot for Cleaved Caspase-3
This protocol is used to detect the active form of caspase-3, a key indicator of apoptosis.
a. Materials:
-
Cell lysates from control and this compound-treated cells
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blot equipment and reagents
b. Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system. An increase in the cleaved caspase-3 band in this compound-treated samples indicates the induction of apoptosis.
-
Visualizations
Troubleshooting Workflow for this compound Off-Target Effects
Technical Support Center: Optimizing LHVS Dosage for Specific Cell Lines
Welcome to the technical support center for optimizing the dosage of LHVS (L-leucyl-L-leucyl-vinyl sulfone). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Q1: How do I determine the optimal starting concentration of this compound for my cell line?
A1: The optimal concentration of this compound is highly cell line-dependent. As a starting point, a dose-response experiment is crucial. Based on available literature, concentrations for cathepsin inhibition can range from the low nanomolar to the micromolar range. For instance, specific inhibition of cathepsin S in HOM2 cells has been observed at 1-5 nM, while a concentration of 5 µM was used to inhibit multiple cathepsins in osteoclasts.[1] An IC50 of 10 µM was reported for the inhibition of T. gondii invasion.[1]
Recommended Action:
-
Literature Review: Search for studies that have used this compound in a cell line similar to yours to find a potential starting range.
-
Pilot Dose-Response Study: Perform a broad-range dose-response experiment (e.g., 1 nM to 100 µM) to narrow down the effective concentration range in your specific cell line.
-
Definitive Dose-Response Assay: Once a narrower range is identified, perform a more detailed dose-response assay with more concentrations to accurately determine the IC50 value.
Q2: I'm observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause and how can I mitigate it?
A2: High cytotoxicity can be due to several factors, including off-target effects or the specific sensitivity of your cell line. This compound is a non-selective inhibitor of cysteine proteases, including cathepsins B, K, L, and S.[1][2] Inhibition of essential cathepsins can lead to cellular dysfunction and death.
Troubleshooting Steps:
-
Confirm Cytotoxicity: Use a secondary, different cytotoxicity assay to confirm the initial results (e.g., if you used an MTT assay, try a live/dead staining assay).
-
Reduce Incubation Time: Shorter incubation times with this compound may be sufficient to achieve target inhibition without causing widespread cell death.
-
Check for Off-Target Effects: The non-selective nature of this compound means it can inhibit multiple cathepsins. Inhibition of cathepsins B and L, for example, can lead to lysosomal dysfunction.[3][4] Consider using a more selective inhibitor if available for your target of interest to see if the high cytotoxicity persists.
-
Cell Density Optimization: Ensure you are using an optimal cell seeding density for your cytotoxicity assay, as this can influence the results.[1]
Q3: I am not seeing the expected downstream effect of my target's inhibition. How can I troubleshoot this?
A3: This could be due to insufficient target engagement, issues with the this compound compound, or complexities in the signaling pathway.
Troubleshooting Steps:
-
Verify Target Engagement: Use a target engagement assay to confirm that this compound is binding to its intended cathepsin target within the cell at the concentration you are using.
-
Assess Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Consider Pathway Crosstalk: The signaling pathway you are studying may have redundant or alternative activation mechanisms that are not affected by the inhibition of your primary target. Inhibition of cathepsin S, a target of this compound, has been linked to the Hedgehog signaling pathway.[5][6][7] However, this pathway is complex with multiple regulatory points.
-
Increase this compound Concentration: It's possible the concentration you are using is too low to achieve sufficient inhibition of the target. Refer to your dose-response curve to select a concentration that should elicit a significant effect.
Q4: How do I assess and interpret potential off-target effects of this compound?
A4: Given that this compound is a broad-spectrum cysteine protease inhibitor, assessing off-target effects is critical.[1][2]
Recommended Approaches:
-
Target Profiling: If possible, perform a screen to assess the inhibitory activity of this compound against a panel of related proteases to understand its selectivity profile in your experimental system.
-
Phenotypic Comparison: Compare the phenotype induced by this compound to that of more selective inhibitors of your target cathepsin (if available). If the phenotypes differ significantly, it suggests off-target effects of this compound are contributing to the observed outcome.
-
Rescue Experiments: If you can express a mutated, this compound-resistant form of your target protein, you can determine if the observed phenotype is reversed. If the phenotype persists, it is likely due to off-target effects.
-
Literature on Cathepsin B/L Inhibition: Inhibition of cathepsins B and L has been linked to lysosomal dysfunction and the accumulation of certain proteins.[3][4] Look for these markers in your cells to see if these off-target effects are occurring.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, or L-leucyl-L-leucyl-vinyl sulfone, is an irreversible inhibitor of cysteine proteases, with potent activity against various cathepsins such as B, K, L, and S.[1][2] The vinyl sulfone group forms a covalent bond with the active site cysteine residue of the protease, leading to irreversible inhibition.
Q2: What are some typical working concentrations for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific cathepsin being targeted.
| Application | Cell Line/System | Effective Concentration | Reference |
| Cathepsin S Inhibition | HOM2 cells | 1-5 nM | [1] |
| General Cathepsin Inhibition | Osteoclasts | 5 µM | [1] |
| Inhibition of T. gondii invasion | In vitro | IC50 of 10 µM | [1] |
Note: This table provides examples from the literature. The optimal concentration for your specific cell line and experiment must be determined empirically.
Q3: Which signaling pathways are known to be affected by this compound?
A3: By inhibiting cathepsins, this compound can impact various signaling pathways.
-
Hedgehog Signaling: Cathepsin S, a target of this compound, is implicated in the regulation of the Hedgehog signaling pathway, which is crucial in development and cancer.[5][6][7]
-
Apoptosis: Cathepsins are involved in both the intrinsic and extrinsic pathways of apoptosis.[8][9][10] Their inhibition can therefore modulate programmed cell death.
Q4: Are there any known off-target effects of this compound?
A4: Yes, the primary "off-target" effects of this compound stem from its non-selective inhibition of multiple cathepsins. For example, if your target of interest is cathepsin S, the simultaneous inhibition of cathepsins B and L would be considered an off-target effect. The inhibition of cathepsins B and L has been associated with lysosomal storage defects and neurodegenerative phenotypes in some models, highlighting the potential for broad physiological consequences.[3][4]
Experimental Protocols
Protocol: Determining the Optimal this compound Dosage Using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific adherent cancer cell line using a colorimetric MTT assay.[2][11][12][13]
Materials:
-
This compound compound
-
Target adherent cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations for your dose-response curve (e.g., a range from 1 nM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Use appropriate software (e.g., GraphPad Prism) to calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: Experimental workflow for determining the optimal dosage of this compound.
Caption: The Hedgehog signaling pathway and the potential point of intervention by this compound through cathepsin S inhibition.
Caption: Overview of the intrinsic and extrinsic apoptosis pathways, with potential modulation by cathepsins.
References
- 1. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Loss of Cathepsin B and L Leads to Lysosomal Dysfunction, NPC-Like Cholesterol Sequestration and Accumulation of the Key Alzheimer's Proteins | PLOS One [journals.plos.org]
- 4. Loss of Cathepsin B and L Leads to Lysosomal Dysfunction, NPC-Like Cholesterol Sequestration and Accumulation of the Key Alzheimer's Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Signaling in the Maintenance of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Hedgehog pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog Signaling: Implications in Cancers and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteinizing hormone inhibits cisplatin-induced apoptosis in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: In Vivo Lentiviral Vector (LHV) Delivery
Welcome to the technical support center for in vivo lentiviral vector (LHV) delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during in vivo experiments with LHVs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with in vivo delivery of lentiviral vectors?
A1: The main hurdles researchers face with in vivo LHV delivery include:
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Immunogenicity: The host immune system can recognize the vector components or the transgene product as foreign, leading to an immune response that can clear the transduced cells and reduce therapeutic efficacy.[1][2][3][4] Both innate and adaptive immune responses can be triggered.[3][4]
-
Biodistribution and Targeting: Achieving specific transduction of the target tissue or cell type while avoiding off-target effects is a significant challenge.[5][6] After intravenous administration, this compound often accumulate in the liver and spleen.[4][6]
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Transduction Efficiency: Achieving a high enough level of gene transfer in the target tissue to be therapeutically relevant can be difficult. Factors like vector titer, route of administration, and the presence of physical barriers can all impact transduction efficiency.[7][8]
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Manufacturing and Quality Control: Producing high-titer, high-purity, clinical-grade this compound is a complex and costly process.[9][10][11] Ensuring vector stability and functionality during production and storage is critical.[9][12]
-
Biosafety: The potential for insertional mutagenesis, generation of replication-competent lentivirus (RCL), and unintended germline transmission are key safety concerns that need to be addressed.[13][14][15][16]
Q2: How can I improve the transduction efficiency of my LHV in an in vivo experiment?
A2: Low transduction efficiency is a common issue. Here are several strategies to improve it:
-
Optimize Vector Titer and Purity: Ensure you are using a high-titer vector preparation that has been purified to remove contaminants that can inhibit transduction.[7][17] It's crucial to determine the infectious titer rather than just the physical titer (p24 ELISA).[7]
-
Select the Appropriate Administration Route: The route of administration (e.g., intravenous, intraperitoneal, direct injection) should be chosen based on the target organ. Direct injection into the target tissue can increase local transduction and reduce systemic side effects.
-
Use Transduction Enhancers: Chemical enhancers can help to overcome charge repulsion between the viral particles and the cell membrane, thereby improving transduction.[7]
-
Increase the Multiplicity of Infection (MOI): A higher MOI (the ratio of viral particles to target cells) can increase the likelihood of successful transduction.[8] However, an excessively high MOI can be toxic to cells.[18]
-
Consider Vector Pseudotype: The viral envelope protein (pseudotype) determines the tropism of the LHV. The most common pseudotype, VSV-G, has a broad tropism but can be susceptible to complement-mediated inactivation.[3][19] Engineering the envelope protein can help to target specific cell types.[5][19][20]
Q3: What are the main components of an immune response against this compound in vivo, and how can it be mitigated?
A3: The host immune system can mount both innate and adaptive immune responses against this compound.
-
Innate Immunity: Toll-like receptors (TLRs) on immune cells can recognize viral components, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][21] This initial response can limit transduction efficiency and promote vector clearance.[2]
-
Adaptive Immunity: Both antibody-mediated and T-cell-mediated responses can develop against the viral proteins (e.g., capsid, envelope) and the transgene product.[3][4] Pre-existing immunity to the viral components can also be a factor.[4]
Mitigation Strategies:
-
Vector Design: Using self-inactivating (SIN) vectors, which have a deletion in the 3' LTR, can reduce the risk of activating endogenous genes.[22] Codon optimization of the transgene to be more "self-like" can also reduce its immunogenicity.
-
High Purity Vectors: Removing impurities from the vector preparation, such as free viral proteins and cellular debris, can reduce the activation of the innate immune system.[23]
-
Targeted Delivery: By targeting the vector to specific cell types, systemic exposure and activation of the immune system can be minimized.[5][20]
-
Immunosuppression: The use of immunosuppressive drugs can be considered, particularly in a therapeutic context, to dampen the immune response against the vector and the transgene.
Troubleshooting Guides
Low In Vivo Transduction Efficiency
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Viral Titer | Verify infectious titer. | Use a functional assay (e.g., transduction of a reporter cell line followed by FACS or qPCR) to determine the transducing units per ml (TU/ml), not just the physical particle concentration (p24 ELISA).[24][25] Concentrate the viral stock if the titer is low.[17] |
| Poor Vector Quality | Assess vector purity. | Ensure the vector preparation is free of contaminants from the production process, such as cellular debris or serum proteins, which can inhibit transduction.[23] |
| Incorrect Administration Route | Review experimental design. | For localized targets, consider direct injection. For systemic delivery, ensure the chosen route allows the vector to reach the target organ. |
| Immune Response | Evaluate for anti-vector or anti-transgene immunity. | Analyze serum for antibodies against the vector or transgene product. Consider using immunodeficient animal models in initial studies to assess baseline transduction efficiency without immune interference. |
| Cellular Barriers | Research target tissue characteristics. | Some tissues have physical barriers (e.g., the blood-brain barrier) that can prevent vector penetration. Specialized delivery methods may be required. |
Unexpected Biodistribution or Off-Target Transduction
| Potential Cause | Troubleshooting Step | Recommended Action |
| Broad Vector Tropism | Evaluate the vector pseudotype. | The commonly used VSV-G envelope protein results in broad tropism.[3] For targeted delivery, consider using a modified envelope protein that recognizes a specific cell surface receptor.[5][19][20] |
| Systemic "Leakage" | Refine the administration technique. | For local injections, use a slow infusion rate and consider co-injection with a viscous agent to limit diffusion. |
| Uptake by Phagocytic Cells | Assess transduction in immune cells. | After intravenous injection, this compound are often taken up by macrophages and other phagocytic cells in the liver and spleen.[4] Surface modification of the vector (e.g., PEGylation) may help to reduce this uptake.[26] |
Experimental Protocols
Protocol: Quantification of In Vivo LHV Transduction by qPCR
This protocol outlines the steps to quantify the vector copy number (VCN) in genomic DNA isolated from transduced tissues.
-
Genomic DNA (gDNA) Isolation:
-
Harvest the target tissue from the experimental animal at the desired time point post-transduction.
-
Isolate high-quality gDNA using a commercially available kit, following the manufacturer's instructions.
-
Quantify the gDNA concentration and assess its purity (A260/A280 ratio).
-
-
qPCR Assay Design:
-
Design primers and a probe specific to a sequence within the integrated lentiviral vector (e.g., WPRE, LTR).
-
Design a second set of primers and a probe for a single-copy host gene to serve as a reference for normalization (e.g., GAPDH, TERT).
-
-
Standard Curve Generation:
-
Prepare a standard curve using a plasmid containing both the viral target sequence and the host reference gene sequence.
-
Create a serial dilution of the plasmid to cover a range of at least 5-6 orders of magnitude.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate for each gDNA sample and for each point on the standard curve.
-
Each reaction should contain the appropriate primers, probe, qPCR master mix, and gDNA.
-
Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Use the standard curves to determine the copy number of the viral target and the host reference gene in each sample.
-
Calculate the VCN per cell using the following formula: VCN = (Copy number of viral target) / (Copy number of host reference gene)
-
Visualizations
Caption: Workflow for lentiviral vector production.
Caption: Immune response to in vivo LHV delivery.
Caption: Troubleshooting low in vivo transduction.
References
- 1. Lentiviral vector transduction provides a nonspecific immunogenicity for syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity of targeted lentivectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of immune responses in lentiviral vector-mediated gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo targeting of lentiviral vectors pseudotyped with the Tupaia paramyxovirus H glycoprotein bearing a cell-specific ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution and toxicity studies of VSVG-pseudotyped lentiviral vector after intravenous administration in mice with the observation of in vivo transduction of bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.zageno.com [go.zageno.com]
- 8. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 9. Advances in manufacturing in vivo lentiviral vectors: Challenges and solutions | pharmaphorum [pharmaphorum.com]
- 10. researchgate.net [researchgate.net]
- 11. Large-Scale Production of Lentiviral Vectors: Current Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming 5 of the most prominent challenges in lentiviral vector development and manufacturing [worldpharmatoday.com]
- 13. Comments on lentivirus biosafety [takarabio.com]
- 14. osp.od.nih.gov [osp.od.nih.gov]
- 15. absa.org [absa.org]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
- 17. blog.addgene.org [blog.addgene.org]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Platforms - Vyriad [vyriad.com]
- 20. In vivo targeting of lentiviral vectors pseudotyped with the Tupaia paramyxovirus H glycoprotein bearing a cell-specific ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Biosafety Features of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lentiviral Vector Bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. genscript.com [genscript.com]
- 25. researchgate.net [researchgate.net]
- 26. Dosing and Re-Administration of Lentiviral Vector for In Vivo Gene Therapy in Rhesus Monkeys and ADA-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of LHVS in Primary Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cathepsin inhibitor, Leupeptin Hemisulfate (LHVS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize cytotoxicity and optimize your experiments when using this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Leupeptin Hemisulfate) is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases, with strong inhibitory activity against cathepsins, including cathepsin S, K, L, and B.[1][2] Its mechanism of action involves the vinyl sulfone moiety, which covalently modifies the active site of these proteases, leading to their irreversible inactivation.
Q2: Why am I observing high levels of cytotoxicity in my primary cells after this compound treatment?
A2: High cytotoxicity in primary cells treated with this compound can stem from several factors:
-
High Concentrations: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The concentration of this compound used may be too high for your specific primary cell type.
-
Off-Target Effects: this compound is a non-selective cathepsin inhibitor and also inhibits other proteases to varying degrees, which can disrupt essential cellular processes and lead to cell death.[2]
-
Irreversible Inhibition: Because this compound is an irreversible inhibitor, its effects are long-lasting and can lead to cumulative toxicity.
-
Cell Culture Conditions: The health and density of your primary cells, as well as the composition of the culture medium (e.g., serum presence), can influence their susceptibility to this compound-induced cytotoxicity.
Q3: Are there any alternatives to this compound with lower cytotoxicity?
A3: Yes, several alternative cathepsin inhibitors with potentially lower cytotoxicity profiles have been developed. These include reversible inhibitors and inhibitors with greater selectivity for specific cathepsins. For example, some newer inhibitors have been designed to be more specific for Cathepsin S, which may reduce off-target effects.[2] Researching inhibitors with different warheads (e.g., nitriles) or reversible binding mechanisms may provide less toxic alternatives for your specific application.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in primary cell cultures.
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low this compound concentrations. | Primary cells are highly sensitive. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a very low concentration range (e.g., nanomolar) and gradually increase it. |
| Off-target effects of this compound. | Consider using a more selective cathepsin inhibitor if the specific target is known. If not, carefully evaluate the experimental timeframe to minimize exposure. | |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary. | |
| Inconsistent results between experiments. | Variation in primary cell health or passage number. | Use primary cells from the same donor and with a consistent, low passage number for all experiments. Ensure cells are healthy and actively proliferating before treatment. |
| Instability of this compound in culture medium. | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Difficulty detaching adherent primary cells after this compound treatment. | This compound may affect cell adhesion properties. | Use a gentle, non-enzymatic cell detachment solution. Avoid harsh trypsinization, which can further damage cells. |
| Reduced cell proliferation after treatment. | Cytostatic effects of this compound. | Assess cell proliferation using assays like BrdU incorporation or Ki67 staining in addition to viability assays to distinguish between cytostatic and cytotoxic effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a method to determine the highest concentration of this compound that can be used without inducing significant cytotoxicity in your primary cell culture.
-
Cell Seeding: Plate your primary cells in a 96-well plate at their optimal seeding density. Allow the cells to adhere and recover for 24 hours.
-
This compound Dilution Series: Prepare a serial dilution of this compound in your complete cell culture medium. A recommended starting range is from 1 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO or PBS) at the same final concentration as in the highest this compound dilution.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method such as an MTT, XTT, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the this compound concentration to determine the concentration that results in 50% inhibition of viability (IC50) or the highest concentration that does not significantly reduce viability.
Protocol 2: Assessing Caspase-Mediated Apoptosis
This protocol helps determine if this compound-induced cytotoxicity is mediated by the activation of caspases, a hallmark of apoptosis.
-
Cell Treatment: Treat your primary cells with a cytotoxic concentration of this compound (determined from Protocol 1) for a relevant time course (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Western Blotting: Perform Western blotting to detect the cleavage of key apoptotic proteins. Use antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-9, cleaved caspase-9, and PARP. An increase in the cleaved forms of these proteins indicates caspase activation.
-
Flow Cytometry (Optional): Use a commercially available Annexin V/Propidium Iodide (PI) staining kit to quantify the percentage of apoptotic and necrotic cells by flow cytometry.
Quantitative Data Summary
Due to the high variability in sensitivity among different primary cell types, specific LC50 values for this compound are not universally established. It is crucial to determine these values empirically for your specific cell type and experimental conditions. The following table provides a template for recording your experimental data.
Table 1: Example Template for this compound Cytotoxicity Data
| Primary Cell Type | Treatment Duration (hours) | LC50 (µM) | Assay Method | Reference |
| e.g., Human Primary T-cells | e.g., 48 | User-determined | e.g., MTT Assay | Internal Data |
| e.g., Rat Primary Neurons | e.g., 24 | User-determined | e.g., LDH Assay | Internal Data |
| e.g., Mouse Primary Macrophages | e.g., 72 | User-determined | e.g., Annexin V/PI | Internal Data |
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity with this compound.
Caption: Hypothesized signaling pathways affected by this compound leading to cytotoxicity.
Caption: Workflow for determining the cytotoxic concentration of this compound.
References
Technical Support Center: LHVS Inhibitor Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using LHVS (L-homophenylalanine vinyl sulfone) and other vinyl sulfone-based inhibitors. The information is presented in a question-and-answer format to directly address common issues and experimental challenges related to inhibitor cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (L-homophenylalanine vinyl sulfone) is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases.[1][2][3] Its mechanism relies on the vinyl sulfone "warhead," which acts as a Michael acceptor. The catalytic cysteine residue in the protease's active site performs a nucleophilic attack on the vinyl group. This results in the formation of a stable, covalent thioether bond, leading to irreversible inhibition of the enzyme.[4][5] This mechanism-based inhibition is highly effective but can also lead to reactions with off-target cysteine residues.
References
Refining LHVS Treatment Duration for Optimal Results: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing L-leucyl-L-leucyl-L-valyl-methylsulfone (LHVS) treatment duration for experimental success.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the general mechanism of action for this compound? | This compound is a potent and irreversible inhibitor of the proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. By inhibiting the chymotrypsin-like activity of the proteasome, this compound disrupts cellular processes such as cell cycle progression, signal transduction, and apoptosis, ultimately leading to cell death in many cancer cell lines. |
| What is a recommended starting concentration for this compound in cell culture? | A starting concentration in the low micromolar range (e.g., 1-10 µM) is often a good starting point for in vitro experiments. However, the optimal concentration is highly cell-type dependent and should be determined empirically through dose-response experiments. |
| How long should I treat my cells with this compound? | Treatment duration can vary significantly, from a few hours to 72 hours or longer, depending on the research question and the cell line's sensitivity. For apoptosis induction, treatment times of 24 to 72 hours are common. It is crucial to perform a time-course experiment to determine the optimal treatment window for your specific experimental goals. |
| How should I prepare and store this compound? | This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. |
| Is this compound stable in cell culture medium? | The stability of this compound in aqueous solutions like cell culture medium can be limited. It is advisable to prepare fresh working solutions for each experiment. Long-term storage of this compound in aqueous solutions is generally not recommended. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or desired phenotype. | - Suboptimal this compound concentration: The concentration may be too low to elicit a response in your specific cell line. - Insufficient treatment duration: The treatment time may be too short for the cellular effects to manifest. - Cell line resistance: Some cell lines exhibit intrinsic or acquired resistance to proteasome inhibitors. - Degraded this compound: Improper storage or handling may have led to the degradation of the compound. | - Perform a dose-response experiment with a wider range of this compound concentrations. - Conduct a time-course experiment to assess the effects at different time points (e.g., 6, 12, 24, 48, 72 hours). - Consider using a different proteasome inhibitor or a combination therapy approach. - Ensure proper storage of the this compound stock solution and prepare fresh working solutions for each experiment. |
| High levels of cell death in control (untreated) group. | - Cell culture conditions: Suboptimal culture conditions (e.g., contamination, nutrient depletion, incorrect CO2 levels) can lead to cell stress and death. - High seeding density: Over-confluent cells can experience contact inhibition and apoptosis. | - Regularly check for and address any potential contamination in your cell cultures. - Ensure you are using the appropriate medium and supplements for your cell line and that the incubator is properly calibrated. - Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Inconsistent results between experiments. | - Variability in cell passage number: Cellular responses can change with increasing passage number. - Inconsistent this compound preparation: Variations in the preparation of working solutions can lead to different effective concentrations. - Differences in cell confluency at the time of treatment: The physiological state of the cells can influence their response to treatment. | - Use cells within a consistent and defined passage number range for all experiments. - Standardize the protocol for preparing and diluting this compound. - Seed cells at a consistent density and treat them at a similar level of confluency in each experiment. |
| Unexpected or off-target effects observed. | - Off-target protease inhibition: While this compound is a potent proteasome inhibitor, it may inhibit other cellular proteases at higher concentrations. | - Use the lowest effective concentration of this compound determined from your dose-response experiments. - Consider using more specific proteasome inhibitors if off-target effects are a concern. - Validate key findings using alternative methods or inhibitors. |
Experimental Protocols
Determining Optimal this compound Concentration (Dose-Response Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line using a cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 18-24 hours).
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Determining Optimal this compound Treatment Duration (Time-Course Assay)
This protocol helps to identify the optimal time point for observing the desired cellular effect of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Multiple 96-well clear-bottom cell culture plates
-
Cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into multiple 96-well plates at the same optimal density.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the IC50 value or a concentration known to induce the desired effect). Include a vehicle control.
-
Time-Point Analysis: At various time points (e.g., 6, 12, 24, 48, 72 hours), perform a cell viability assay on one of the plates.
-
Data Analysis: For each time point, calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the treatment duration to identify the time point at which the desired effect is optimal.
Visualizations
Caption: Signaling pathways affected by this compound-mediated proteasome inhibition.
Caption: Experimental workflow for optimizing this compound concentration and treatment duration.
Validation & Comparative
Validating the Inhibitory Effect of LHVS on Cathepsin K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of the vinyl sulfone protease inhibitor, LHVS (Morpholineurea-leucine-homophenylalanine-phenyl vinyl sulfone), on cathepsin K, benchmarked against other notable cathepsin K inhibitors. The information presented herein is supported by experimental data to aid in the selection of appropriate tools for research and drug development in the context of osteoporosis and other bone-related disorders.
Introduction to Cathepsin K and its Inhibition
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. Its primary function is the degradation of bone matrix proteins, particularly type I collagen. This critical role in bone turnover has made cathepsin K a key therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis. Inhibition of cathepsin K activity is a promising strategy to reduce bone resorption while potentially maintaining bone formation, offering a distinct advantage over other anti-resorptive therapies.
This compound is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases. While it effectively inhibits cathepsin K, it is known to be non-selective, also targeting other cathepsins such as cathepsin L, S, and B.[1] This guide will compare the inhibitory profile of this compound with more selective cathepsin K inhibitors that have been developed, namely odanacatib, balicatib, and relacatib.
Comparative Inhibitory Potency and Selectivity
The following table summarizes the inhibitory potency (IC50 or Ki) and selectivity of this compound and other key cathepsin K inhibitors against a panel of human cathepsins. It is important to note that direct, side-by-side quantitative comparisons of this compound with the other listed inhibitors under identical experimental conditions are limited in publicly available literature. This compound is broadly characterized as a potent, pan-cathepsin inhibitor.
| Inhibitor | Cathepsin K | Cathepsin L | Cathepsin S | Cathepsin B | Selectivity Profile |
| This compound | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition | Non-selective pan-cathepsin inhibitor. At 5 µM, inhibits cathepsins K, L, S, and B.[1] |
| Odanacatib | IC50: 0.2 nM[2] | IC50: >1000-fold selectivity vs. K[2] | IC50: 60 nM[2] | IC50: >1000-fold selectivity vs. K[2] | Highly selective for Cathepsin K. |
| Balicatib | IC50: 1.4 nM[2] | >500-fold selectivity vs. K[2] | >65,000-fold selectivity vs. K[2] | >4,800-fold selectivity vs. K[2] | Highly selective for Cathepsin K. |
| Relacatib | Ki: 41 pM[3] | Ki: 68 pM[3] | 39-300-fold selectivity vs. K | 39-300-fold selectivity vs. K | Potent inhibitor of Cathepsins K, L, and V. |
Experimental Protocols
Cathepsin K Enzyme Inhibition Assay
This protocol outlines a typical in vitro fluorometric assay to determine the inhibitory potency of compounds against purified cathepsin K.
Materials:
-
Purified recombinant human cathepsin K
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin)
-
Test inhibitors (e.g., this compound, odanacatib) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted test inhibitor solution to the appropriate wells. For control wells (no inhibitor), add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 20 µL of a pre-diluted solution of purified cathepsin K (e.g., 1 nM final concentration) to all wells except for the substrate blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution (e.g., 20 µM final concentration).
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Osteoclast-Mediated Bone Resorption (Pit) Assay
This cell-based assay assesses the ability of inhibitors to block the bone-resorbing activity of osteoclasts.
Materials:
-
Osteoclast precursor cells (e.g., murine bone marrow macrophages or human CD14+ monocytes)
-
Osteoclast differentiation medium: α-MEM supplemented with 10% FBS, M-CSF (macrophage colony-stimulating factor), and RANKL (receptor activator of nuclear factor-κB ligand)
-
Bone or dentin slices, or calcium phosphate-coated plates
-
Test inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Toluidine Blue or Coomassie Brilliant Blue)
-
Microscope with imaging software
Procedure:
-
Seed osteoclast precursor cells onto bone/dentin slices or calcium phosphate-coated plates in a 96-well format.
-
Culture the cells in osteoclast differentiation medium for 7-10 days to allow for the formation of mature, multinucleated osteoclasts.
-
Replace the medium with fresh differentiation medium containing various concentrations of the test inhibitors or vehicle control (DMSO).
-
Continue to culture for an additional 48-72 hours.
-
Remove the cells from the slices by sonication or treatment with bleach.
-
Stain the slices with Toluidine Blue to visualize the resorption pits.
-
Capture images of the resorption pits using a microscope.
-
Quantify the total area of resorption pits per slice using image analysis software (e.g., ImageJ).
-
Calculate the percent inhibition of bone resorption for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Cathepsin K Signaling in Osteoclasts
The expression and activity of cathepsin K in osteoclasts are tightly regulated by signaling pathways crucial for bone homeostasis. The diagram below illustrates the key signaling cascade leading to cathepsin K-mediated bone resorption.
Caption: Cathepsin K signaling pathway in osteoclasts.
Experimental Workflow for Validating a Cathepsin K Inhibitor
The following diagram outlines a typical workflow for the preclinical validation of a potential cathepsin K inhibitor.
Caption: Preclinical validation workflow for a cathepsin K inhibitor.
Conclusion
This compound is a potent inhibitor of cathepsin K, but its utility as a specific tool for studying the role of this particular enzyme is limited by its non-selective nature, as it also potently inhibits other cathepsins. For researchers requiring high selectivity, inhibitors such as odanacatib and balicatib offer significantly better profiles, with nanomolar potency for cathepsin K and high selectivity over other cathepsins. The choice of inhibitor will ultimately depend on the specific research question. For studies where pan-cathepsin inhibition is desired or acceptable, this compound remains a valuable tool. However, for elucidating the specific functions of cathepsin K, the use of highly selective inhibitors is strongly recommended. The provided experimental protocols offer a starting point for the in-house validation and comparison of these and other novel cathepsin K inhibitors.
References
A Comparative Guide to LHVS and Other Irreversible Cathepsin Inhibitors
This guide provides a detailed comparison of L-homoarginine vinyl sulfone (LHVS) with other prominent irreversible cathepsin inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance, mechanisms, and experimental evaluation of these compounds.
Introduction to Irreversible Cathepsin Inhibitors
Cathepsins are a class of proteases crucial to various physiological processes, including protein degradation, antigen presentation, and hormone processing. Their dysregulation is implicated in numerous diseases such as cancer, osteoporosis, and parasitic infections, making them attractive therapeutic targets. Irreversible inhibitors form a covalent bond with the target enzyme, typically with a nucleophilic residue in the active site, leading to permanent inactivation. This guide focuses on this compound, a vinyl sulfone-based inhibitor, and compares it to other well-characterized irreversible inhibitors.
Mechanism of Action: The Vinyl Sulfone Advantage
Vinyl sulfone inhibitors like this compound act as mechanism-based inactivators. They feature an electrophilic "warhead" that is attacked by the nucleophilic cysteine residue (Cys25) in the active site of cysteine cathepsins. This results in a stable, covalent thioether bond, rendering the enzyme permanently inactive. This Michael addition reaction is highly efficient and specific for the targeted cysteine proteases.
Caption: Covalent modification of the active site cysteine by a vinyl sulfone inhibitor.
Comparative Inhibitor Potency
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The table below summarizes available data for this compound and other notable irreversible cathepsin inhibitors against a panel of cathepsins. Lower values indicate higher potency.
| Inhibitor | Type | Target Cathepsins | Reported IC50 / Ki Values | Key Characteristics |
| This compound | Peptidyl Vinyl Sulfone | Cathepsin B, L, S, K | Potent, with low nM affinity for target cathepsins. | Broad-spectrum but highly potent; often used as a research tool. |
| K777 (JPC-3210) | Peptidyl Vinyl Sulfone | Cathepsin L-like (e.g., Cruzain) | Ki for Cruzain: ~20 nM | Investigated for Chagas disease; targets the parasitic protease Cruzain. |
| JPM-565 | Peptidyl Vinyl Sulfone | Cathepsin B | Ki: 0.4 nM | A highly potent and selective inhibitor of Cathepsin B. |
| Z-FL-COCHO | Peptidyl Aldehyde | Cathepsin B, L | Reversible-covalent; potent against various cathepsins. | Forms a reversible thiohemiacetal with the active site cysteine. |
| Aloxistatin (E-64d) | Epoxysuccinyl | Broad-spectrum Cysteine Proteases | Inhibits a wide range of cysteine proteases including calpains and cathepsins. | Cell-permeable derivative of E-64; widely used in cell-based assays. |
Note: IC50 and Ki values can vary significantly based on assay conditions, substrate used, and enzyme source. The data presented is for comparative purposes.
Experimental Protocols
Accurate assessment of inhibitor potency requires robust experimental design. Below are detailed protocols for common assays used in the characterization of cathepsin inhibitors.
Fluorometric Assay for IC50 Determination
This protocol outlines a standard method for determining the potency of an inhibitor by measuring the inhibition of substrate cleavage.
Materials:
-
Recombinant human cathepsin (e.g., Cathepsin B, L, or S)
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: e.g., Z-FR-AMC for Cathepsins B and L; Z-VVR-AMC for Cathepsin K
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute the cathepsin enzyme to a working concentration (e.g., 2X final concentration) in the assay buffer.
-
Inhibitor Dilution: Perform a serial dilution of the test inhibitor in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations.
-
Enzyme-Inhibitor Incubation: Add 50 µL of the 2X enzyme solution to the wells of the 96-well plate. Add 25 µL of the diluted inhibitor solutions to the respective wells. For control wells, add 25 µL of assay buffer with DMSO.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the irreversible inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the fluorogenic substrate solution at a 4X concentration in the assay buffer. Add 25 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometric reader. Measure the increase in fluorescence every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for determining inhibitor IC50 using a fluorometric assay.
Activity-Based Probe Profiling in Cell Lysates
Activity-based probes (ABPs) are powerful tools for profiling the activity of enzymes in complex biological samples. For cathepsins, a fluorescently-tagged, irreversible inhibitor (like a tagged vinyl sulfone) can be used.
Procedure:
-
Cell Culture and Lysis: Culture cells of interest and treat them with the test inhibitor (e.g., this compound) for a desired time. Harvest and lyse the cells in a suitable lysis buffer.
-
Probe Labeling: Incubate the cell lysate with a broad-spectrum, fluorescently-tagged cathepsin ABP (e.g., DCG-04). The ABP will bind to the active cathepsins that were not previously blocked by the test inhibitor.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
In-gel Fluorescence Scanning: Visualize the active cathepsins by scanning the gel for fluorescence. A decrease in the fluorescent signal for a specific cathepsin band in the inhibitor-treated sample compared to the control indicates successful target engagement.
-
Western Blotting (Optional): Confirm the identity of the fluorescent bands by performing a western blot for specific cathepsins.
Biological Context: Cathepsin Signaling Pathways
Inhibitors like this compound are valuable for dissecting the role of cathepsins in disease. For example, Cathepsin K is highly expressed in osteoclasts and is a key enzyme in bone resorption.
Caption: Role of Cathepsin K in bone resorption and its inhibition.
By degrading the collagen matrix of bone, Cathepsin K facilitates bone turnover. Inhibitors targeting Cathepsin K have been developed as potential therapeutics for osteoporosis. Similarly, other cathepsins like Cathepsin B and L are involved in cancer progression by promoting tumor invasion and metastasis, making them targets for oncology drug development.
Conclusion
This compound stands as a potent, broad-spectrum irreversible inhibitor of cysteine cathepsins, making it an invaluable tool for basic research. When compared to other inhibitors like K777 or JPM-565, the choice often depends on the desired selectivity profile and the specific biological question being addressed. The experimental protocols provided herein offer a standardized framework for evaluating and comparing the efficacy of these and novel cathepsin inhibitors in a preclinical setting. The continued development of highly selective, irreversible inhibitors remains a promising avenue for therapeutic intervention in a wide range of diseases.
Unraveling the Selectivity of LHVS for Cysteine Cathepsins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of L-homophenylalanine vinyl sulfone (LHVS), a potent, irreversible, and cell-permeable inhibitor, against various cysteine cathepsins. The information presented herein, supported by experimental data from multiple studies, is intended to assist researchers in designing experiments and interpreting results related to the use of this compound as a tool for studying the physiological and pathological roles of these proteases.
Quantitative Comparison of this compound Inhibition Across Cathepsins
The selectivity of this compound for specific cathepsins is concentration-dependent. While it is often described as a non-selective inhibitor at higher concentrations, it exhibits a notable preference for cathepsin S at lower nanomolar concentrations. The following table summarizes the inhibitory potency of this compound against several key human cathepsins, with data compiled from various sources. It is important to note that direct comparison of IC50 and Ki values across different studies should be approached with caution due to variations in experimental conditions, such as substrate type, enzyme source, and assay buffer composition.
| Cathepsin Isoform | Inhibitory Potency (IC50/Ki) | Comments | Reference |
| Cathepsin S | 1-5 nM | Can be used to specifically inhibit Cathepsin S in certain cell types at this concentration range. | [1] |
| 1.2 - 2.6 nM (IC50) | Potent inhibition observed in in-vitro assays. | [2] | |
| Cathepsin K | Inhibited at 5 µM | This compound is known to inhibit Cathepsin K, but specific IC50 values are not consistently reported alongside other cathepsins. It is generally considered less potent against Cathepsin K than Cathepsin S. | [1][2] |
| Cathepsin L | Inhibited at 5 µM | Significant cross-reactivity with Cathepsin L is a known characteristic of this compound. | [1][3] |
| Cathepsin B | Inhibited at 5 µM | This compound also demonstrates inhibitory activity against Cathepsin B at micromolar concentrations. | [1][3] |
| Cathepsin V | No specific data available | While this compound is a broad-spectrum cysteine cathepsin inhibitor, specific inhibitory data against Cathepsin V is not readily available in the reviewed literature. |
Note: The provided values are indicative and may vary based on the specific experimental setup.
Experimental Protocol: Determining Cathepsin Inhibitor Selectivity
This protocol outlines a general method for determining the selectivity of an inhibitor, such as this compound, against a panel of purified recombinant human cathepsins using a fluorogenic substrate assay.
Materials:
-
Purified, active recombinant human cathepsins (e.g., Cathepsin B, K, L, S, V)
-
Specific fluorogenic substrates for each cathepsin (e.g., Z-FR-AMC for Cathepsins L and S, Z-RR-AMC for Cathepsin B, Ac-LR-AFC for Cathepsin K)
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)
-
Inhibitor stock solution (this compound dissolved in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute and dilute each cathepsin to its optimal working concentration in pre-chilled assay buffer.
-
Prepare a working solution of the appropriate fluorogenic substrate for each cathepsin in the assay buffer. The final concentration should be at or below the Km value for the respective enzyme to ensure sensitivity to competitive inhibition.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the this compound stock solution in assay buffer. The concentration range should span from low nanomolar to high micromolar to capture the full inhibitory profile.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor dilution (or DMSO for control wells)
-
Enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction.
-
Normalize the velocities of the inhibitor-treated wells to the velocity of the DMSO control wells to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each cathepsin by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizing the Impact of Cathepsin Inhibition
To understand the functional consequences of inhibiting specific cathepsins, it is crucial to visualize their roles in key biological pathways.
Caption: Workflow for determining the IC50 of this compound against various cathepsins.
Cathepsins play a critical role in the MHC class II antigen presentation pathway, which is essential for initiating adaptive immune responses.
Caption: Role of cathepsins in MHC class II antigen presentation.
In bone metabolism, cathepsin K is a key enzyme in the degradation of the bone matrix by osteoclasts.
Caption: Cathepsin K's role in osteoclast-mediated bone resorption.
References
Cross-Validation of LHVS Activity with Genetic Knockouts: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular and physiological effects of the non-selective cysteine protease inhibitor, L-histidine vinyl sulfone (LHVS), with the genetic knockout of its primary targets: Cathepsin B, L, S, and K. This cross-validation approach is crucial for target validation and understanding the on-target and off-target effects of this compound.
L-histidine vinyl sulfone (this compound) is a potent, irreversible, and cell-permeable inhibitor of cysteine cathepsins, a family of proteases involved in a wide range of physiological and pathological processes. To rigorously assess the activity and specificity of this compound, it is essential to compare its effects with the phenotypes observed upon the genetic deletion of its principal targets. This guide synthesizes available experimental data to provide a framework for such cross-validation.
Comparative Analysis of Phenotypic and Proteomic Changes
While a single study providing a direct, quantitative side-by-side comparison of this compound treatment and genetic knockouts of its targets is not currently available in the public domain, we can synthesize a comparison from multiple studies employing similar models. The following table summarizes key findings from studies on Cathepsin B (CTSB), Cathepsin L (CTSL), Cathepsin S (CTSS), and Cathepsin K (CTSK) knockouts. These findings can be used as a benchmark to evaluate the effects of this compound treatment.
| Target | Model System | Key Phenotypic/Proteomic Changes upon Genetic Knockout | Reported Effects of this compound or other Cathepsin Inhibitors |
| Cathepsin B (CTSB) | Mouse models of neurologic disorders | Improved behavioral deficits, reduced neuropathology, and amelioration of neuronal cell death and inflammatory biomarkers.[1] | Inhibition of CTSB is a logical therapeutic approach for neurologic diseases.[1] |
| Mouse Embryonic Fibroblasts (MEFs) | Mild influence on extracellular proteome composition.[2] | Not specified | |
| Human cancer cell lines | Reduced amounts of soluble ADAM10 (sADAM10) and soluble APP (sAPP) in the secretome. Interestingly, this could be reversed by a catalytically inactive variant of CTSB, suggesting a non-catalytic function. | Not specified | |
| Cathepsin L (CTSL) | Mouse Embryonic Fibroblasts (MEFs) | Strong impact on the MEF secretome.[2] | Not specified |
| Cathepsin B/L double knockout mice | Early-onset neurodegeneration and lysosomal storage disorder reminiscent of human neuronal ceroid lipofuscinoses.[3] | Not specified | |
| Mouse models of cancer | Context-dependent roles: can be tumor-promoting or have negative regulation on metastasis depending on the cell type expressing it.[3] | Not specified | |
| Cathepsin S (CTSS) | Mouse models of inflammatory conditions | Reduced inflammation and protection against certain smoke-induced pathologies.[4] | Inhibition of Cathepsin S attenuated cerebral ischemia-reperfusion injury.[4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Knockdown suppresses hyperglycemia-induced endothelial inflammation, angiogenesis, and complement protein activity by inhibiting NF-κB signaling.[5] | Not specified | |
| Mouse pancreatic cancer | Highly reduced processing of substrates shed from the cell surface, impacting cell migration, invasion, and Ras GTPase activity. | Not specified | |
| Cathepsin K (CTSK) | Mouse models | Increased bone volume and osteopetrosis due to a deficit in matrix degradation.[6] | Pharmacological inhibitors of Cathepsin K are under clinical trials for osteoporosis.[7] |
| Mouse models of cardiac hypertrophy | Ablation mitigates pressure overload-induced cardiac hypertrophy and contractile dysfunction, possibly via inhibition of mTOR and ERK pathways.[7][8][9] | Not specified |
Key Signaling Pathways
Understanding the signaling pathways modulated by cathepsins is crucial for interpreting the effects of both this compound and genetic knockouts. The following diagrams illustrate some of the key pathways associated with the primary targets of this compound.
Cathepsin S, both intracellularly and extracellularly, plays a significant role in inflammatory and immunological processes.[4] Extracellularly, it can cleave and activate Protease-Activated Receptor 2 (PAR2), leading to the activation of the NF-κB signaling pathway.[4][10][11][12] It can also cleave the chemokine Fractalkine (FKN).[4] Intracellularly, Cathepsin S can contribute to the degradation of Sirtuin-1 (SIRT1), a suppressor of NF-κB, thereby promoting NF-κB-dependent inflammation.[13]
Cathepsin B is involved in extracellular matrix (ECM) remodeling through a proteolytic cascade. It can activate pro-urokinase-type plasminogen activator (pro-uPA), which in turn converts plasminogen to plasmin. Plasmin can then activate matrix metalloproteinases (MMPs), leading to ECM degradation.[14] Similar to Cathepsin S, Cathepsin B can also regulate NF-κB-dependent inflammation by degrading SIRT1.[13]
Cathepsin L and Cathepsin K have been implicated in the regulation of the mTOR signaling pathway, albeit with differing effects. In some contexts, Cathepsin L deficiency has been shown to impair mTOR signaling, which is a negative regulator of autophagy.[3] Conversely, Cathepsin K can activate both mTOR and ERK signaling pathways, contributing to pathological conditions like cardiac hypertrophy.[7][9]
Experimental Protocols
To facilitate the cross-validation of this compound activity, this section outlines key experimental protocols for genetic knockout and proteomic analysis.
Generation of Cathepsin Knockout Cell Lines using CRISPR/Cas9
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting the exons of the cathepsin gene of interest (CTSB, CTSL, CTSS, or CTSK). Clone the designed gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA expression vector into the desired cell line using a suitable transfection reagent.
-
Single-Cell Cloning: After 24-48 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Genotyping: Once colonies are established, extract genomic DNA and perform PCR amplification of the target region. Sequence the PCR products to identify clones with frameshift mutations (indels) that result in a premature stop codon and gene knockout.
-
Validation of Knockout: Confirm the absence of the target cathepsin protein in the knockout clones by Western blotting using a specific antibody.
Quantitative Proteomic Analysis (SILAC-based)
-
Cell Culture and Labeling: Culture wild-type and cathepsin knockout cells (or this compound-treated vs. vehicle-treated cells) in media containing either "light" (normal) or "heavy" (isotope-labeled) arginine and lysine for at least five cell divisions to ensure complete incorporation of the stable isotopes.
-
Cell Lysis and Protein Extraction: Harvest the cells, combine equal numbers of "light" and "heavy" labeled cells, and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Digestion: Reduce, alkylate, and digest the protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the "light" and "heavy" labeled peptides, allowing for their relative quantification.
-
Data Analysis: Use specialized software to identify the proteins and quantify the relative abundance of each protein between the two samples based on the ratios of the "heavy" and "light" peptide pairs.
Experimental Workflow for Cross-Validation
The following workflow outlines a comprehensive approach to cross-validating this compound activity with genetic knockouts.
This workflow begins with the selection of a relevant cell line. Parallel experiments are then conducted: one arm involves treating the cells with this compound versus a vehicle control, and the other involves generating and characterizing genetic knockouts of the target cathepsins. Both sets of experiments are then subjected to phenotypic assays and quantitative proteomic analysis. The resulting datasets are then compared to validate the on-target effects of this compound and identify potential off-target effects.
Conclusion
The cross-validation of this compound activity with genetic knockouts of its primary targets is a powerful strategy for robust target validation and for elucidating the precise molecular mechanisms of this inhibitor. While direct comparative studies are limited, the synthesis of data from multiple knockout and inhibitor studies provides a strong foundation for this approach. By employing the experimental protocols and workflows outlined in this guide, researchers can generate the necessary data to objectively compare the effects of this compound to the genetic ablation of its targets, ultimately leading to a more comprehensive understanding of its therapeutic potential and limitations.
References
- 1. Cathepsin B Gene Knockout Improves Behavioral Deficits and Reduces Pathology in Models of Neurologic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double deficiency of cathepsins B and L results in massive secretome alterations and suggests a degradative cathepsin-MMP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cathepsin K knockout mice develop osteopetrosis due to a deficit in matrix degradation but not demineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cathepsin K Knockout Alleviates Pressure Overload–Induced Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Cathepsin S Signals via PAR2 and Generates a Novel Tethered Ligand Receptor Agonist | PLOS One [journals.plos.org]
- 11. Cathepsin S Causes Inflammatory Pain via Biased Agonism of PAR2 and TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin S elicits itch and signals via protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine cathepsins control hepatic NF-κB-dependent inflammation via sirtuin-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cathepsin B Is Upregulated and Mediates ECM Degradation in Colon Adenocarcinoma HT29 Cells Overexpressing Snail - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LHVS and its Analogs as Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of L-leucyl-L-leucyl-L-leucyl vinyl sulfone (LHVS), also known as Z-Leu-Leu-Leu-vinyl sulfone (ZL3VS), and its analogs as potent inhibitors of the proteasome. By objectively comparing their performance with other key proteasome inhibitors and providing supporting experimental data, this document serves as a valuable resource for researchers in the fields of cancer biology, immunology, and drug discovery.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of most intracellular proteins. It plays a pivotal role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this pathway, possesses three distinct catalytic activities associated with its β1, β2, and β5 subunits: caspase-like (cleavage after acidic residues), trypsin-like (cleavage after basic residues), and chymotrypsin-like (cleavage after hydrophobic residues), respectively. Inhibition of the proteasome, particularly the chymotrypsin-like activity of the β5 subunit, has emerged as a successful therapeutic strategy, most notably in the treatment of multiple myeloma.
This compound and its analogs belong to the class of peptide vinyl sulfones, which act as irreversible covalent inhibitors of the proteasome. The vinyl sulfone moiety serves as a Michael acceptor for the N-terminal threonine residue of the proteasome's active sites, leading to the formation of a stable covalent bond. This guide will delve into a comparative analysis of this compound and its analogs, examining their potency, selectivity, and potential off-target effects, while also providing context by comparing them to other well-established proteasome inhibitors.
Comparative Performance Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound (ZL3VS), its analogs, and other classes of proteasome inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the proteasome and the specific substrate used.
Table 1: Comparative IC50 Values of Peptide Vinyl Sulfones and Other Proteasome Inhibitors against the Proteasome Subunits
| Inhibitor | Class | β1 (Caspase-like) IC50 (nM) | β2 (Trypsin-like) IC50 (nM) | β5 (Chymotrypsin-like) IC50 (nM) | Cell Line/Source | Reference |
| ZL3VS | Peptide Vinyl Sulfone | ~200 | ~2500 | ~40 | Purified 20S Proteasome | [1] |
| AdaAhx3L3VS | Peptide Vinyl Sulfone | Data not available | Data not available | Data not available | N/A | [2][3][4] |
| Urea-VS-1 | Peptide Vinyl Sulfone | ~200 (highly selective) | >10,000 | >10,000 | HEK Lysate | [1] |
| Urea-VS-2 | Peptide Vinyl Sulfone | >10,000 | >10,000 | ~100 | HEK Lysate | [1] |
| Bortezomib | Peptide Boronate | 3500 | 300 | 6 | MM.1S cells | [5] |
| Carfilzomib | Peptide Epoxyketone | 1400 | 2400 | 5 | 20S Proteasome | [6] |
| MG132 | Peptide Aldehyde | Data not available | Data not available | ~1000 | HEK293T Cell Extract | [7] |
Note: "Data not available" indicates that specific IC50 values for the individual subunits were not found in the searched literature under the specified conditions. The provided values are approximations based on graphical data or textual descriptions in the cited sources and should be considered as indicative rather than absolute.
Mechanism of Action and Signaling Pathways
Proteasome inhibitors, including this compound and its analogs, exert their cellular effects by disrupting the ubiquitin-proteasome pathway. This leads to the accumulation of ubiquitinated proteins, which can trigger a variety of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of this compound and its analogs.
Proteasome Activity Assay (Fluorometric)
This assay is widely used to determine the inhibitory potency (IC50) of compounds against the different catalytic activities of the proteasome.
Principle: The assay utilizes fluorogenic peptide substrates that are specific for each of the three catalytic activities of the proteasome. Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the proteasome activity.
Materials:
-
Purified 20S or 26S proteasome
-
Proteasome inhibitor (e.g., this compound, bortezomib)
-
Fluorogenic substrates:
-
Chymotrypsin-like (β5): Suc-LLVY-AMC
-
Trypsin-like (β2): Boc-LRR-AMC
-
Caspase-like (β1): Z-LLE-AMC
-
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the proteasome inhibitor in the assay buffer.
-
In a 96-well plate, add the purified proteasome to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the proteasome activity.
Off-Target Effects and Selectivity
A critical aspect of drug development is the selectivity of a compound for its intended target. While peptide vinyl sulfones are potent proteasome inhibitors, their electrophilic nature raises the possibility of off-target reactions with other cellular nucleophiles, particularly cysteine residues in other proteins.
Studies have shown that some vinyl sulfones can react with cysteine proteases, such as cathepsins and caspases, although often at higher concentrations than those required for proteasome inhibition. Furthermore, reactivity with highly abundant proteins containing reactive thiols, such as serum albumin, has been reported for some vinyl sulfone-containing molecules.[8]
The selectivity of this compound and its analogs can be modulated by altering the peptide sequence. For example, the development of urea-containing peptide vinyl sulfones has led to inhibitors with high selectivity for specific proteasome subunits.[1] This highlights the potential for rational design to improve the selectivity profile of this class of inhibitors.
Comparative Analysis with Other Proteasome Inhibitors
To provide a broader context, it is useful to compare the performance of peptide vinyl sulfones with other classes of proteasome inhibitors that have seen clinical success.
-
Peptide Boronates (e.g., Bortezomib): Bortezomib is a reversible inhibitor of the chymotrypsin-like and caspase-like activities of the proteasome. While highly effective, its reversible nature can lead to shorter duration of target inhibition. A common side effect associated with bortezomib is peripheral neuropathy.[5]
-
Peptide Epoxyketones (e.g., Carfilzomib): Carfilzomib is an irreversible inhibitor that shows high selectivity for the chymotrypsin-like activity of the proteasome.[6] It generally exhibits higher potency than bortezomib. However, cardiotoxicity has been reported as a potential side effect.[9]
This compound and its analogs, being irreversible inhibitors, share some mechanistic similarities with carfilzomib. The potential for developing highly selective peptide vinyl sulfones offers a promising avenue for creating next-generation proteasome inhibitors with improved therapeutic windows.
Conclusion
This compound and its analogs represent a versatile class of irreversible proteasome inhibitors with significant therapeutic potential. Their potency and selectivity can be fine-tuned through chemical modifications of the peptide backbone, as demonstrated by the development of subunit-specific inhibitors. While off-target reactivity remains a consideration, the ability to rationally design these molecules provides a pathway to mitigate such effects.
Further research focusing on comprehensive selectivity profiling and in vivo efficacy studies will be crucial in fully elucidating the therapeutic potential of this compound and its analogs. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their efforts to develop novel and improved proteasome-targeted therapies.
References
- 1. Discovery of a potent and highly β1 specific proteasome inhibitor from a focused library of urea-containing peptide vinyl sulfones and peptide epoxyketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct effects of proteasome inhibitor AdaAhx3L3VS on protein and amino acid metabolism in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of proteasome inhibitors MG132, ZL3VS and AdaAhx3L3VS on protein metabolism in septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of proteasome inhibitors MG132, ZL3VS and AdaAhx3L3VS on protein metabolism in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. mdpi.com [mdpi.com]
- 7. Proteasome Inhibitors Alter Levels of Intracellular Peptides in HEK293T and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum albumin as a probe for testing the selectivity of irreversible cysteine protease inhibitors: The case of vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tumor activity of a novel proteasome inhibitor D395 against multiple myeloma and its lower cardiotoxicity compared with carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement in Cells: A Comparative Guide to LHVS Probes and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Verifying that a therapeutic agent or chemical probe interacts with its intended molecular target within a living cell is a cornerstone of modern drug discovery and chemical biology.[1] This direct demonstration of "target engagement" provides critical evidence for the mechanism of action and helps correlate molecular-level interactions with cellular and physiological outcomes.[1]
Lipophilic Hoechst-V-Stilbene (LHVS) probes and other vinyl sulfone derivatives are powerful tools for this purpose. As activity-based probes (ABPs), they form a stable, covalent bond with nucleophilic amino acid residues, such as cysteine, often found in the active sites of enzymes like proteases. This irreversible interaction allows for the direct measurement of target occupancy and activity.
This guide provides an objective comparison between this compound-based target engagement validation and other prominent methods, supported by experimental frameworks and data presentation to aid researchers in selecting the most appropriate technique for their needs.
Comparative Analysis of Cellular Target Engagement Methods
Several orthogonal technologies are available to measure drug-target occupancy in live cells.[2][3] The primary alternatives to covalent probes like this compound include methods based on ligand-induced thermal stabilization and versatile "clickable" probes.[2][4][5] The choice of method depends on the nature of the target protein, the properties of the compound being studied, and the desired experimental readout.
| Parameter | This compound Probes (Competitive ABPP) | Cellular Thermal Shift Assay (CETSA) | Clickable Probes (Competitive Assay) |
| Principle | Covalent, activity-dependent labeling of the target protein's active site. | Ligand binding induces thermal stabilization of the target protein against heat denaturation.[4][5] | A bioorthogonal handle (e.g., alkyne) on a probe allows for covalent attachment of a reporter tag post-lysis.[6][7] |
| Probe Requirement | Requires a cell-permeable, covalent ABP with a reporter tag (e.g., fluorophore, biotin). | Label-free; does not require a modified probe.[4][8] | Requires a cell-permeable probe with a bioorthogonal handle. The reporter is added later via "click" chemistry.[6][7] |
| Mode of Action | Irreversible covalent modification of a reactive residue (e.g., Cysteine). | Relies on non-covalent or covalent binding to alter the protein's melting temperature (Tm). | Can be designed as covalent or reversible probes.[9] |
| Typical Readout | In-gel fluorescence scanning, Western Blot (for biotinylated probes). | Western Blot, Mass Spectrometry (TPP - Thermal Proteome Profiling).[5][10] | In-gel fluorescence, Western Blot, Mass Spectrometry. |
| Live Cell Suitability | High. Probes are cell-permeable and labeling occurs in intact cells. | High. Drug treatment and heating steps are performed on intact cells before lysis.[10] | High. The probe is applied to live cells, with the reporter tag added after cell lysis.[2][6] |
| Key Advantage | Directly measures the active fraction of the target protein. | Universal applicability to any soluble protein target without needing a specific probe.[4][5] | High modularity; the same probe can be used with different reporters (biotin, fluorophore) for various downstream analyses.[11] |
| Key Limitation | Limited to targets with a suitable reactive nucleophile for covalent modification. | Indirect measurement of binding; may not be suitable for membrane proteins or complexes that dissociate upon lysis. | Requires synthesis of a probe with a bioorthogonal handle, which may alter its properties.[4] |
| Typical IC50/EC50 Range | Low nM to µM | Low nM to µM | Low nM to µM[2] |
Visualizing the Methodologies
Signaling Pathway: Caspase Activation in Apoptosis
This compound probes are frequently used to target cysteine proteases like caspases, which are key mediators of apoptosis. The diagram below illustrates a simplified extrinsic apoptosis pathway.
Caption: Simplified extrinsic apoptosis pathway mediated by Fas signaling and caspase activation.
Experimental Workflow: Competitive Profiling with this compound Probes
This workflow outlines the steps to determine the target engagement of an unlabeled inhibitor by competing against an this compound probe.
References
- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Labelled chemical probes for demonstrating direct target engagement in living systems. | Semantic Scholar [semanticscholar.org]
Independent Validation of Virus-Like Particle (VLP) Findings: A Comparative Guide for Researchers
An objective analysis of Virus-Like Particles (VLPs) as a versatile platform for drug delivery and therapeutic applications, this guide provides a data-driven comparison with other nanocarriers and detailed experimental protocols for researchers, scientists, and drug development professionals.
Virus-Like Particles (VLPs) have emerged as a promising and highly adaptable technology in the field of drug delivery and vaccine development. These non-infectious, self-assembling protein nanostructures mimic the overall structure of a native virus but lack the viral genome, rendering them safe for therapeutic use. Their unique properties, including biocompatibility, biodegradability, and the ability to be functionalized for targeted delivery, have positioned them as a significant area of research and development. This guide offers an independent validation of published findings on VLPs, presenting a comparative analysis of their performance against other established drug delivery systems and providing detailed experimental methodologies to support further research.
It is important to note that the term "Large Head and Virus-like particle System (LHVS)" as specified in the initial query does not appear to be a standard or widely recognized term in the peer-reviewed scientific literature. The core technology consistently referred to and studied is the Virus-Like Particle (VLP). The "Large Head" descriptor may refer to specific modifications of VLPs to increase their size or carrying capacity, a concept that is being explored in the field.
Comparative Performance of Drug Delivery Systems
The efficacy of a drug delivery system is determined by several key parameters, including drug loading capacity, encapsulation efficiency, targeted delivery, cellular uptake, and in vivo performance. Below is a summary of quantitative data comparing VLP-based systems with other common nanocarriers like liposomes and polymeric nanoparticles.
| Delivery System | Drug/Cargo | Drug Loading Capacity/Efficiency | Cellular Uptake/Targeting | In Vivo Efficacy/Biodistribution | Reference |
| MS2 Bacteriophage VLP | Doxorubicin, Cisplatin, 5-Fluorouracil | Not specified | 10,000-fold higher avidity for hepatocellular carcinoma (HCC) cells compared to other cell types.[1][2][3] | Selectively kills HCC cells at drug concentrations <1 nM.[1][2][3] | [1][2][3] |
| MS2 Bacteriophage VLP | siRNA cocktail | Not specified | Targeted to HeLa cells via transferrin conjugation.[4] | Induces growth arrest and apoptosis at siRNA concentrations <150 pM.[1][2][3] | [1][2][3][4] |
| Hepatitis B core antigen (HBc) VLP | Indocyanine green (ICG) | Not specified | Specifically targets cancer cells via RGD peptide interaction with integrin αvβ3.[5] | 84.87% tumor growth inhibition in a 4T1 breast cancer model; longer blood circulation time compared to free ICG.[5] | [5] |
| Liposomes | Doxorubicin, 5-Fluorouracil | Not specified | Enhanced cellular uptake and cytotoxicity in co-encapsulated formulations.[6] | Superior therapeutic effects in vivo compared to free drugs.[6] | [6] |
| Polymeric Nanoparticles (PEBCA) | Cabazitaxel | 14.7 mM | Higher brain accumulation with increasing dose.[7] | Notable and prolonged accumulation in lung tissue.[7][8] | [7][8] |
| Nanostructured Lipid Carriers (NLCs) | IR780-oleyl | 239.5 µM | Neutral zeta potential.[7] | Lower organ-to-blood concentration ratio compared to polymeric nanoparticles.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments related to VLP production, drug loading, and cellular uptake analysis.
1. Production and Purification of Virus-Like Particles (VLPs)
-
Expression Systems: VLPs can be produced in various expression systems, including bacteria (e.g., E. coli), yeast (e.g., Pichia pastoris), insect cells (e.g., Sf9), mammalian cells (e.g., HEK293), and plant cells.[9][10][11][12] The choice of system depends on factors such as the complexity of the VLP, required post-translational modifications, and desired yield.[10][12]
-
Transient Transfection (Mammalian Cells): For producing VLPs like those from Newcastle Disease Virus, cells are transiently transfected with plasmids encoding the necessary viral structural proteins (e.g., NP, M, F, HN).[13] A common transfection reagent is Lipofectamine.[13] The VLPs are then harvested from the cell supernatant at various time points (e.g., 48, 72, 96, and 120 hours post-transfection).[13]
-
Purification: The harvested supernatant is first clarified by low-speed centrifugation to remove cells and large debris.[13] VLPs are then typically purified and concentrated using techniques such as ultracentrifugation through a sucrose cushion, density gradient centrifugation, or chromatography methods (e.g., size exclusion, ion exchange).[5][13]
2. Drug Loading and Encapsulation
-
In Vitro Assembly: This method involves the disassembly of purified VLPs into their protein subunits, followed by reassembly in the presence of the drug or cargo to be encapsulated.[9] The disassembly and reassembly process is often controlled by adjusting buffer conditions such as pH and ionic strength.[9]
-
Genetic Fusion: For protein or peptide cargo, the gene encoding the cargo can be fused to the gene of the VLP-forming protein.[14] This results in the cargo being incorporated into the VLP structure during self-assembly.
-
Chemical Conjugation: Small molecule drugs or targeting ligands can be covalently attached to the surface of VLPs using chemical cross-linkers that react with specific amino acid residues (e.g., lysine, cysteine) on the VLP surface.[15]
-
Quantification of Encapsulation Efficiency: The amount of encapsulated drug is typically determined by lysing the VLPs and quantifying the released drug using methods like HPLC or fluorescence spectroscopy. The encapsulation efficiency is then calculated as the ratio of the amount of drug inside the VLPs to the total amount of drug used in the loading process.
3. Cellular Uptake and In Vitro Efficacy Analysis
-
Cellular Uptake Quantification: To quantify the uptake of VLPs by cells, the VLPs can be labeled with a fluorescent dye.[16][17] Cells are incubated with the labeled VLPs for a specific period, after which they are washed to remove non-internalized particles.[17] The amount of internalized VLPs can then be quantified using techniques like flow cytometry or fluorescence microscopy.[16][17]
-
Endocytic Pathway Analysis: To determine the mechanism of cellular entry, cells can be pre-treated with inhibitors of specific endocytic pathways (e.g., clathrin-mediated, caveolae-mediated) before incubation with fluorescently labeled VLPs.[17] A reduction in VLP uptake in the presence of a specific inhibitor suggests the involvement of that pathway.[17]
-
In Vitro Cytotoxicity Assays: To assess the efficacy of drug-loaded VLPs, cancer cell lines are treated with varying concentrations of the VLP formulation.[1][2][3] Cell viability is then measured using standard assays such as MTT or MTS assays to determine the concentration at which the VLPs induce cell death.[1][2][3]
Visualizing Key Processes
To better understand the complex processes involved in VLP-based drug delivery, the following diagrams, generated using the DOT language for Graphviz, illustrate a generic experimental workflow and a targeted drug delivery pathway.
References
- 1. Cell-specific delivery of diverse cargos by bacteriophage MS2 virus-like particles. [vivo.health.unm.edu]
- 2. Cell-specific delivery of diverse cargos by bacteriophage MS2 virus-like particles. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and preliminary evaluation of hepatitis B core antigen virus like nanoparticles loaded with indocyanine green - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. A comparative biodistribution study of polymeric and lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative biodistribution study of polymeric and lipid-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Platforms, advances, and technical challenges in virus-like particles-based vaccines [frontiersin.org]
- 13. Newcastle Disease Virus-Like Particles: Preparation, Purification, Quantification, and Incorporation of Foreign Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virus-like Particles as Nanocarriers for Intracellular Delivery of Biomolecules and Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LHVS (Leucyl-Homophenylalanyl-Vinyl Sulfone) and Related Proteasome Inhibitors
Disclaimer: The following procedures are based on the assumption that "LHVS" refers to a peptide vinyl sulfone-based proteasome inhibitor, a class of potent enzyme inhibitors commonly used in research. No specific Safety Data Sheet (SDS) for a compound named "this compound" was found. Therefore, these guidelines are derived from general principles for the safe disposal of hazardous chemical and peptide-based waste in a laboratory setting. Researchers must consult their institution's specific hazardous waste management protocols and the SDS for the particular compound being used.
This guide provides essential safety and logistical information for the proper disposal of this compound and similar proteasome inhibitors to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) due to its potential toxicity and biological activity.[1][2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[1][2] For powdered forms or if aerosolization is possible, a respirator may be necessary.[1]
-
Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available that is appropriate for chemical spills. In case of a spill, follow your institution's established spill cleanup procedures.
Step-by-Step Disposal Protocol
The primary principle for disposing of potent chemical waste like this compound is to never dispose of it via standard trash or down the drain.[3] All this compound waste must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[3][4]
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes:
-
Pure (neat) this compound compound (solid or in solution).
-
Contaminated labware (e.g., pipette tips, microfuge tubes, vials).
-
Contaminated PPE (gloves, disposable lab coats).
-
Solutions containing this compound (e.g., stock solutions, experimental media).
-
Rinsate from cleaning glassware that contained this compound.
-
-
Segregate this compound waste from other waste types. Do not mix this compound waste with non-hazardous waste, biological waste (unless it's a mixed hazard, which requires special handling), or other incompatible chemical waste.[3]
Step 2: Waste Collection and Containerization
-
Select Appropriate Containers: Use containers that are compatible with the waste type and are leak-proof with a secure lid.[4]
-
Solid Waste: For contaminated solids (e.g., pipette tips, gloves, tubes), use a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: For this compound solutions, use a dedicated, labeled, and chemically-resistant (e.g., high-density polyethylene) container. Do not fill liquid waste containers beyond 90% capacity to prevent spills.
-
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[4]
Step 3: Labeling
-
Properly Label All Waste Containers: As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container.[3][4]
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Leucyl-Homophenylalanyl-Vinyl Sulfone" (or the specific name of the proteasome inhibitor). Avoid using abbreviations like "this compound."
-
The concentration of the hazardous component(s).
-
The date accumulation started.
-
The name of the principal investigator or lab contact.
-
Step 4: Storage and Disposal
-
Temporary Storage: Store the labeled hazardous waste containers in a designated, secure area within the laboratory, away from general work areas. This area should be clearly marked as a hazardous waste accumulation point.
-
Arrange for Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to schedule a pickup. Follow their specific procedures for requesting waste removal.[3][4]
Quantitative Data for Disposal
| Parameter | Guideline | Rationale |
| Liquid Waste Container Fill Level | Do not exceed 90% of the container's total volume. | To prevent spills from expansion or during transport. |
| Aqueous Waste pH (if applicable) | Neutralize to a pH between 6.0 and 9.0 only if instructed by EHS for specific waste streams. | To reduce corrosivity and reactivity. Note: Do not attempt to neutralize potent organic compounds like this compound without specific protocols, as this can be dangerous. |
| Storage Time Limit | Varies by institution and waste generation rate (e.g., 90 days). | To comply with regulations and minimize on-site hazards. |
Experimental Protocols
As this document provides disposal procedures, detailed experimental protocols for the use of this compound are not applicable. The key "protocol" is the step-by-step disposal procedure outlined above. No inactivation or neutralization experiments are recommended at the lab level for this type of compound without a validated and approved institutional protocol, due to the potential for creating other hazardous byproducts or exposures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
